[2,3'-Bipyridin]-2'-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H9N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,(H2,11,13) |
InChI Key |
SNUBIAATHADXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on [2,3'-Bipyridin]-2'-amine: Chemical Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,3'-Bipyridin]-2'-amine is a heterocyclic organic compound belonging to the aminobipyridine family. This class of molecules is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the bipyridine scaffold and the potential for biological activity conferred by the amino group. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for this compound. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from closely related aminobipyridine isomers to provide a broader context. Furthermore, potential applications in drug development are discussed based on the known biological activities of analogous compounds.
Chemical Structure and Identification
This compound consists of a pyridine ring and a 2-aminopyridine ring linked at the 2 and 3' positions, respectively. The presence of the amino group and the nitrogen atoms in the pyridine rings make it a potential ligand for metal coordination and a candidate for biological evaluation.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=CC=N2)N |
| InChI Key | (Unavailable) |
| CAS Number | (Unavailable) |
Physicochemical Properties
Table 2: Comparison of Physicochemical Properties of Aminobipyridine Isomers
| Property | This compound (Predicted) | [2,2'-Bipyridin]-3-amine[1] | [2,2'-Bipyridin]-4-amine[2] | [2,3'-Bipyridin]-6'-amine |
| Molecular Weight ( g/mol ) | 171.20 | 171.20 | 171.20 | 171.20 |
| Boiling Point (°C) | Not available | 354.95[1] | 403.90[2] | Not available |
| Melting Point (°C) | Not available | Not available | 128.00[2] | Not available |
| LogP (Predicted) | Not available | Not available | Not available | Not available |
| Purity (%) | Min. 95% | >95% | >98% | >95% |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. The following sections provide expected spectral characteristics based on the analysis of related aminobipyridine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the two pyridine rings. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms in the aromatic rings. The chemical shifts will be influenced by the positions of the nitrogen atoms and the amino group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and the aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (approximately 171.20). Fragmentation patterns would involve the loss of small molecules like HCN or NH₃.
Synthesis and Experimental Protocols
A specific, validated synthetic protocol for this compound is not detailed in the available literature. However, a plausible synthetic strategy can be devised based on established cross-coupling methodologies for the formation of C-C and C-N bonds in heterocyclic systems. The two most common and effective methods for the synthesis of bipyridines are the Suzuki-Miyaura coupling and for amination, the Buchwald-Hartwig amination.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling followed by Buchwald-Hartwig Amination
This two-step approach is a versatile method for the synthesis of aminobipyridines.
Experimental Protocol for Suzuki-Miyaura Coupling (General)
-
To a solution of 2-bromopyridine (1.0 eq) and 3-pyridylboronic acid (1.2 eq) in a mixture of toluene and water (4:1) is added sodium carbonate (2.0 eq).
-
The mixture is degassed with argon for 15-20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to reflux for 12-24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford [2,3'-bipyridine].
Experimental Protocol for Buchwald-Hartwig Amination (General)[3][4][5][6][7]
-
A solution of the 2'-halo-[2,3'-bipyridine] (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous solvent (e.g., toluene or dioxane) is prepared in a sealed tube.
-
The amine source (e.g., ammonia or a protected amine, 1.2 eq) is added.
-
The reaction mixture is heated at 80-120 °C for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Potential Applications in Drug Development
While there is no specific biological activity reported for this compound, the broader class of aminobipyridines and bipyridines has shown a wide range of pharmacological activities.[3] These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.
Potential Therapeutic Areas:
-
Anticancer Agents: Many bipyridine derivatives have been investigated for their antitumor properties, which are often associated with their ability to chelate metal ions that are essential for tumor growth or to intercalate with DNA.
-
Antimicrobial Agents: The bipyridine scaffold is present in several compounds with antibacterial and antifungal activities.
-
Enzyme Inhibitors: The amino and pyridine functionalities can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to their inhibition.
Conclusion
This compound is a molecule with significant potential for applications in both medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes. The versatile nature of the aminobipyridine scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. Further research is warranted to synthesize this compound and thoroughly evaluate its physicochemical and biological properties.
References
An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for [2,3'-bipyridin]-2'-amine and its analogues. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the bipyridine scaffold and the functional importance of the amino group. This document details established synthetic routes, primarily revolving around palladium-catalyzed cross-coupling reactions, and provides structured data on reaction components and conditions. Furthermore, it includes detailed experimental protocols and visual representations of synthetic pathways to aid in practical laboratory applications.
Introduction
Bipyridines are a critical class of heterocyclic compounds extensively utilized as ligands in coordination chemistry, catalysis, and as foundational scaffolds in the development of novel pharmaceuticals and functional materials. The introduction of an amino group to the bipyridine core, as in this compound, significantly influences the molecule's electronic properties, coordination behavior, and biological activity. This modification can facilitate further functionalization and can be a key pharmacophore for interactions with biological targets.
The synthesis of asymmetrically substituted bipyridines, such as the 2,3'-isomer, presents unique challenges in achieving regioselectivity. This guide focuses on the most prevalent and effective strategies for the construction of the this compound core, with an emphasis on palladium-catalyzed cross-coupling reactions, which have become the methods of choice for their efficiency and functional group tolerance.
Synthetic Strategies
The synthesis of this compound and its analogues can be broadly approached through two primary strategies:
-
Two-Step Approach: This involves the initial formation of a [2,3'-bipyridine] intermediate, followed by the introduction of the amino group in a subsequent step.
-
One-Step Approach: This strategy utilizes a pyridine precursor already bearing the amino functionality in a cross-coupling reaction to directly form the target molecule.
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of C-C bonds between aryl and heteroaryl moieties. The most prominent of these for bipyridine synthesis are the Suzuki, Negishi, and Stille couplings.
2.1.1. Suzuki Coupling
The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a powerful tool for bipyridine synthesis due to the stability and low toxicity of the boronic acid or ester reagents.[1][2] A general challenge in the Suzuki coupling for bipyridine synthesis is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[2] The synthesis of 2-pyridylboronic acids can also be challenging due to their instability.[3]
2.1.2. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide.[4] This method is known for its high yields and tolerance of a wide range of functional groups.[4] The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents.
2.1.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[5] This reaction is crucial for the synthesis of this compound, particularly in the two-step approach where an amino group is introduced onto a pre-formed bipyridine scaffold. It can also be a key step in preparing aminated pyridine precursors for a one-step cross-coupling.
Synthetic Pathways
The following sections outline plausible synthetic pathways for this compound, based on the aforementioned strategies.
Two-Step Synthesis via a Halogenated Bipyridine Intermediate
This approach first constructs the 2,3'-bipyridine core with a leaving group (e.g., a halogen) at the 2'-position, which is then displaced by an amino group.
Step 1: Synthesis of 2'-Halo-[2,3'-bipyridine]
This can be achieved via a Suzuki or Negishi coupling.
-
Suzuki Coupling: Reaction of a 2-pyridylboronic acid or ester with a 2,3'-dihalopyridine. The regioselectivity of the coupling is crucial.
-
Negishi Coupling: Reaction of a 2-pyridylzinc halide with a 2,3'-dihalopyridine.
Diagram 1: Two-step synthesis of this compound.
Step 2: Amination of 2'-Halo-[2,3'-bipyridine]
The resulting 2'-halo-[2,3'-bipyridine] can be converted to the target amine via a Buchwald-Hartwig amination reaction using an ammonia equivalent or a protected amine.
One-Step Synthesis via Cross-Coupling of an Aminated Pyridine
This more convergent approach involves the direct coupling of a 2-aminopyridine derivative with a 3-halopyridine.
-
Suzuki Coupling: Reaction of a 2-amino-3-pyridylboronic acid or ester with a 2-halopyridine. The stability and availability of the aminopyridineboronic acid are key considerations.
-
Negishi Coupling: Reaction of a 2-amino-3-pyridylzinc halide with a 2-halopyridine.
Diagram 2: One-step synthesis of this compound.
Quantitative Data
The following tables summarize typical reagents and conditions for the key reactions involved in the synthesis of this compound and its analogues. Please note that specific yields are highly dependent on the substrates and precise reaction conditions.
Table 1: Suzuki Coupling for Bipyridine Formation
| Component | Example | Molar Ratio (to halide) | Reference |
| Aryl/Heteroaryl Halide | 3-Bromopyridine | 1.0 | [3] |
| Boronic Acid/Ester | 2-Pyridylboronic acid | 1.1 - 1.5 | [3] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.01 - 0.05 | [3] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 | [3] |
| Solvent | Dioxane, Toluene, DMF | - | [3] |
| Temperature (°C) | 80 - 120 | - | [3] |
| Typical Yield (%) | 40 - 80 | - | [3] |
Table 2: Buchwald-Hartwig Amination
| Component | Example | Molar Ratio (to halide) | Reference |
| Aryl/Heteroaryl Halide | 2'-Chloro-[2,3'-bipyridine] | 1.0 | [5] |
| Amine | Benzophenone imine (NH₃ equiv.) | 1.2 - 2.0 | [5] |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 | [5] |
| Ligand | BINAP, Xantphos, XPhos | 0.02 - 0.10 | [5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 3.0 | [5] |
| Solvent | Toluene, Dioxane | - | [5] |
| Temperature (°C) | 80 - 110 | - | [5] |
| Typical Yield (%) | 60 - 95 | - | [5] |
Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki Coupling
-
To an oven-dried flask, add the aryl/heteroaryl halide (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried flask, add the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the amine (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 8-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Relevance to Drug Development and Signaling Pathways
The aminobipyridine scaffold is of significant interest to drug development professionals. The nitrogen atoms of the bipyridine core can act as hydrogen bond acceptors and metal coordinating sites, while the amino group can serve as a hydrogen bond donor or a site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.
While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, compounds containing the aminobipyridine motif have been investigated for a range of biological activities. For instance, some bipyridine derivatives have been explored as inhibitors of kinases and other enzymes. The structural similarity of aminopyridines to endogenous biogenic amines suggests potential interactions with receptors and transporters for these neurotransmitters.[6][7][8][9] Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound and its analogues.
Diagram 3: General drug discovery workflow for aminobipyridine analogues.
Conclusion
The synthesis of this compound and its analogues is readily achievable through established palladium-catalyzed cross-coupling methodologies. Both one-step and two-step strategies offer viable routes, with the choice depending on substrate availability and desired complexity. This guide provides the foundational knowledge, structured data, and experimental frameworks necessary for researchers and drug development professionals to successfully synthesize and explore this important class of compounds. Further investigation into the biological activities and potential signaling pathway interactions of these molecules is a promising area for future research.
References
- 1. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Amino-Functionalized 2,2′-Bipyridines | Semantic Scholar [semanticscholar.org]
- 6. mpbio.com [mpbio.com]
- 7. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 9. MPTP lesions of the nigrostriatal dopaminergic projection decrease [3H]1-[1-(2-thienyl)cyclohexyl]piperidine binding to PCP site 2: further evidence that PCP site 2 is associated with the biogenic amine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
[2,3'-Bipyridin]-2'-amine CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical identity and availability of [2,3'-Bipyridin]-2'-amine and its isomers. The information provided is intended to support research and development activities in the fields of medicinal chemistry, materials science, and chemical synthesis.
Executive Summary
The specific isomer this compound is not readily commercially available. One potential supplier lists the compound as discontinued, and a specific CAS (Chemical Abstracts Service) number for this isomer could not be identified through standard chemical databases. However, several structural isomers of aminobipyridine are commercially available from various suppliers. This guide provides key technical data for these related compounds to aid researchers in sourcing alternative reagents for their studies.
Availability of this compound
Initial investigations suggest that this compound is not a stock chemical. CymitQuimica, a chemical supplier, lists the product as discontinued. Further searches of chemical registries and supplier databases did not yield a specific CAS number for this compound, which is a strong indication of its limited commercial availability. Researchers requiring this specific molecule may need to consider custom synthesis.
Commercially Available Aminobipyridine Isomers
While this compound is elusive, several other aminobipyridine isomers are available. The following tables summarize key identification and supplier information for these related compounds.
Table 1: Chemical Identification of Aminobipyridine Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| [2,2'-Bipyridin]-3-amine | 105166-53-8 | C₁₀H₉N₃ | 171.20 |
| 4-Amino-2,2'-bipyridine | 14151-21-4 | C₁₀H₉N₃ | 171.20 |
| [2,3'-Bipyridin]-6'-amine | 31860-60-3 | C₁₀H₉N₃ | 171.20 |
| [2,3'-Bipyridin]-5'-amine | 1245745-55-4 | C₁₀H₉N₃ | 171.20 |
| [2,2'-Bipyridin]-6-amine | 178039-84-4 | C₁₀H₉N₃ | 171.20 |
Table 2: Supplier Information for Aminobipyridine Isomers
| Compound Name | Supplier(s) |
| [2,2'-Bipyridin]-3-amine | Biosynth[1], AngeneChemical[2], CymitQuimica[3], Shanghai Yuanye Bio-Technology Co., Ltd.[4], ChemScene[5] |
| 4-Amino-2,2'-bipyridine | Biosynth[6] |
| [2,3'-Bipyridin]-6'-amine | Biosynth[7] |
| [2,3'-Bipyridin]-5'-amine | Advanced ChemBlocks[8] |
| [2,2'-Bipyridin]-6-amine | PubChem lists a CAS number, suggesting it may be available through specialized suppliers. |
Logical Relationships of Aminobipyridine Isomers
The following diagram illustrates the structural relationship between the parent 2,3'-Bipyridine and the various aminobipyridine isomers for which information was found. This visualization clarifies the positional differences of the amine group on the bipyridine scaffold.
Caption: Relationship between the parent [2,3'-Bipyridine] and its amino-substituted derivatives.
Methodologies and Experimental Protocols
Due to the nature of the requested information focusing on CAS numbers and suppliers, detailed experimental protocols for the synthesis or application of these compounds are beyond the scope of this guide. Researchers interested in the synthesis of bipyridine derivatives can refer to the scientific literature, which describes various synthetic routes such as Suzuki coupling, Stille coupling, and Negishi coupling reactions. A publication by Kumar et al. discusses the synthesis of bipyridines via Suzuki coupling, and a study by Liao et al. reports on Ni-catalyzed reductive couplings of 2-halopyridines. For specific experimental details, a thorough literature review is recommended.
References
- 1. [2,2'-Bipyridin]-3-amine | 105166-53-8 | FEA16653 [biosynth.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2,3'-Bipyridin]-6'-amine | 31860-60-3 | FB141123 [biosynth.com]
- 8. 2,3'-Bipyridine | C10H8N2 | CID 11389 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of [2,3'-Bipyridin]-2'-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic data for the compound [2,3'-Bipyridin]-2'-amine. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a practical reference, experimental data for a closely related isomer may be presented for comparative purposes. The guide includes comprehensive tables of predicted spectral data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Introduction
This compound is a heterocyclic organic compound belonging to the bipyridine family. Bipyridines are of significant interest in medicinal chemistry and materials science due to their ability to chelate metal ions and participate in various biological and chemical processes. Spectroscopic analysis is a cornerstone for the structural elucidation and characterization of such novel compounds. This guide aims to provide a foundational understanding of the expected spectroscopic signature of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules and computational models for NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.60 | d | 1H | H6 |
| ~8.40 | d | 1H | H6' |
| ~8.10 | d | 1H | H4' |
| ~7.80 | t | 1H | H4 |
| ~7.30 | t | 1H | H5 |
| ~7.00 | t | 1H | H5' |
| ~5.00 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~158.0 | Quaternary | C2' |
| ~155.0 | Quaternary | C2 |
| ~149.0 | CH | C6 |
| ~148.0 | CH | C6' |
| ~138.0 | CH | C4' |
| ~136.0 | CH | C4 |
| ~124.0 | Quaternary | C3' |
| ~123.0 | CH | C5 |
| ~118.0 | Quaternary | C3 |
| ~115.0 | CH | C5' |
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1620-1580 | Strong | C=C and C=N stretching (aromatic rings) |
| 1500-1400 | Medium-Strong | Aromatic ring vibrations |
| 1300-1200 | Medium | C-N stretch |
| 900-650 | Strong | C-H out-of-plane bending (aromatic) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 171 | 100 | [M]⁺ (Molecular Ion) |
| 170 | ~80 | [M-H]⁺ |
| 154 | ~30 | [M-NH₃]⁺ |
| 144 | ~40 | [M-HCN]⁺ |
| 117 | ~50 | [M-C₂H₂N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.[1]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature. A standard ¹H NMR experiment involves a single pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.
-
3.2 Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[2]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[2] Collect a background spectrum of the empty ATR crystal first, followed by the sample spectrum.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3.3 Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis of a chemical compound.
Conclusion
References
An In-depth Technical Guide to the Solubility and Stability of [2,3'-Bipyridin]-2'-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,3'-Bipyridin]-2'-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its physicochemical properties, particularly solubility and stability, is crucial for its application in drug development and other research areas. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of analogous bipyridine and aminopyridine structures. It further details the standard experimental protocols for determining these properties and outlines a general workflow for the physicochemical characterization of such a compound. While specific quantitative data for this compound is not publicly available, this guide serves as a robust framework for its empirical evaluation.
Chemical and Physical Properties
This compound is a bipyridine derivative with a molecular weight of 171.20 g/mol . Its structure, featuring two pyridine rings and a primary amine group, suggests a polar nature with hydrogen bond donor and acceptor capabilities. These characteristics are expected to significantly influence its solubility and stability. Commercial suppliers indicate a purity of at least 95% for this compound, which is typically supplied as a solid.[1]
Predicted Solubility Profile
The solubility of a compound is a critical parameter for its biological activity and formulation. Based on its structure, the solubility of this compound is predicted to be pH-dependent. The presence of basic nitrogen atoms in the pyridine rings and the amine substituent suggests that the compound will exhibit higher solubility in acidic aqueous solutions due to the formation of soluble salts.
In organic solvents, its solubility is likely to vary based on the polarity of the solvent. The "like dissolves like" principle suggests good solubility in polar protic and aprotic solvents.
Table 1: Anticipated Solubility of this compound in Various Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous (Acidic) | 0.1 N HCl, Acetate Buffer (pH 4-5) | High | Protonation of pyridine and amine nitrogens leads to the formation of soluble hydrochloride salts. |
| Aqueous (Neutral) | Purified Water, PBS (pH 7.4) | Moderate to Low | The neutral molecule is likely to have limited aqueous solubility due to its aromatic, nonpolar regions. |
| Aqueous (Basic) | 0.1 N NaOH, Carbonate Buffer (pH 9-10) | Low | The compound will be in its neutral, less soluble form. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good dipole-dipole interactions are expected. |
| Nonpolar | Hexane, Toluene | Low | The polar nature of the compound is incompatible with nonpolar solvents. |
Predicted Stability Profile
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. The bipyridine scaffold is generally stable; however, the amine substituent may be susceptible to degradation under certain conditions.
Table 2: Potential Degradation Pathways for this compound
| Condition | Potential Degradation Pathway |
| Oxidative | Oxidation of the amine group to form nitroso or nitro derivatives, or N-oxide formation on the pyridine rings. |
| Photolytic | Potential for photodecomposition upon exposure to UV or visible light, leading to complex degradation products. |
| Acidic Hydrolysis | Generally stable, but extreme pH and high temperatures could lead to ring-opening or other reactions. |
| Basic Hydrolysis | Generally stable under mild basic conditions. |
| Thermal | Stable at ambient temperatures, but decomposition may occur at elevated temperatures. |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate determination of solubility and stability.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Prepare saturated solutions by adding an excess of this compound to a series of vials containing the selected solvents (e.g., water, pH buffers, organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.
Protocol:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions as outlined in Table 2.
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound and a solution at 60 °C for 7 days.
-
Photolytic: Expose a solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a research compound like this compound.
Conclusion
References
The Coordination Chemistry of [2,3'-Bipyridin]-2'-amine with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of the asymmetrical ligand [2,3'-Bipyridin]-2'-amine with transition metals. While experimental data for this specific ligand is limited in the current scientific literature, this document extrapolates from the well-established chemistry of related bipyridine and aminopyridine ligands to outline the expected synthesis, structure, properties, and potential applications of its transition metal complexes. This guide is intended to serve as a foundational resource for researchers initiating studies in this area, providing general experimental protocols and theoretical frameworks.
Introduction
The study of transition metal complexes with nitrogen-containing heterocyclic ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis and materials science to medicinal chemistry. Bipyridine ligands, in particular, are renowned for their ability to form stable, redox-active, and often luminescent complexes with a wide array of transition metals. The introduction of an amine substituent, as in this compound, offers an additional coordination site and the potential for hydrogen bonding, which can significantly influence the resulting complexes' structural, electronic, and biological properties.
This compound is an intriguing ligand due to its asymmetry and the presence of both pyridine and amine donor groups. This combination allows for various potential coordination modes, including monodentate, bidentate chelating, and bridging behaviors, leading to a rich and diverse coordination chemistry. The exploration of these complexes is particularly relevant for the development of novel therapeutic agents, as the incorporation of metal ions into organic scaffolds can enhance biological activity.
Synthesis of this compound Transition Metal Complexes
The synthesis of transition metal complexes with this compound can be approached using standard coordination chemistry techniques. The general strategy involves the reaction of a soluble metal salt with the ligand in a suitable solvent.
General Experimental Protocol
A general method for the synthesis of a transition metal complex with this compound is as follows:
-
Ligand Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture thereof). Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Dissolution: In a separate vessel, dissolve the transition metal salt (e.g., chloride, nitrate, sulfate, or perchlorate salt of Cu(II), Ni(II), Co(II), Zn(II), Ru(II), etc.) in the same or a compatible solvent.
-
Reaction Mixture: Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers and stoichiometries (e.g., 1:1, 1:2, 1:3).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to several days, depending on the desired product and the lability of the metal center. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation of the Complex: Upon completion of the reaction, the resulting complex may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization or precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.
-
Recrystallization: For obtaining single crystals suitable for X-ray diffraction, the crude product can be recrystallized from an appropriate solvent or solvent mixture by slow evaporation, vapor diffusion, or layering techniques.
Figure 1: General workflow for the synthesis of transition metal complexes with this compound.
Structural and Spectroscopic Characterization
The characterization of this compound complexes is crucial to determine their structure, bonding, and purity. A combination of spectroscopic and analytical techniques is typically employed.
Expected Coordination Modes
Based on the structure of this compound, several coordination modes are plausible. The ligand can act as a:
-
Monodentate Ligand: Coordination through the more basic pyridine nitrogen.
-
Bidentate Chelating Ligand: Coordination involving one pyridine nitrogen and the exocyclic amine nitrogen, forming a five-membered chelate ring.[1] This is a common coordination mode for 2-aminopyridine derivatives.[1]
-
Bridging Ligand: The two pyridine nitrogens can coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.
Figure 2: Plausible coordination modes of this compound leading to different complex architectures.
Spectroscopic and Analytical Data
The following tables summarize the expected data from various characterization techniques. Due to the lack of specific experimental data for this compound complexes, the values provided are representative and based on analogous compounds found in the literature.
Table 1: Representative Infrared Spectroscopy Data
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |
| ν(N-H) | ~3400-3200 | Shift to lower frequency | Involvement of amine group in coordination or H-bonding |
| ν(C=N) pyridine | ~1600-1550 | Shift to higher frequency | Coordination of pyridine nitrogen to the metal center |
| ν(C=C) pyridine | ~1500-1400 | Shift to higher frequency | Coordination of pyridine nitrogen to the metal center |
| New Bands | - | ~500-400 | Appearance of M-N stretching vibrations |
Table 2: Representative UV-Visible Spectroscopy Data
| Transition | Wavelength Range (nm) | Description |
| Intra-ligand (π→π) | 250-350 | Electronic transitions within the bipyridine ligand |
| Metal-to-Ligand Charge Transfer (MLCT) | 400-600 | Electron transfer from metal d-orbitals to ligand π orbitals |
| d-d transitions | 600-900 | Transitions between metal d-orbitals (often weak) |
Table 3: Representative ¹H NMR Spectroscopy Data (for Diamagnetic Complexes)
| Proton | Free Ligand (ppm) | Coordinated Ligand (ppm) | Interpretation |
| Amine (-NH₂) | ~5.0-6.0 | Broadening and downfield shift | Coordination of the amine group |
| Pyridine (ortho to N) | ~8.5-8.7 | Significant downfield shift | Strong evidence for pyridine coordination |
| Other Aromatic | ~7.0-8.0 | Moderate shifts | Changes in the electronic environment upon coordination |
Table 4: Representative Crystal Structure Data (Hypothetical M(this compound)Cl₂ Complex)
| Parameter | Representative Value |
| Coordination Geometry | Distorted Tetrahedral/Square Planar |
| M-N(pyridine) bond length (Å) | 2.0 - 2.2 |
| M-N(amine) bond length (Å) | 2.1 - 2.3 |
| N(pyridine)-M-N(amine) bite angle (°) | ~80 - 85 |
| M-Cl bond length (Å) | 2.2 - 2.4 |
Potential Applications in Drug Development
Transition metal complexes of bipyridine and related ligands have shown significant promise in the development of new therapeutic agents. The potential biological activities of this compound complexes are likely to be influenced by the choice of the metal center, the overall geometry of the complex, and its lipophilicity.
Antimicrobial Activity
Many transition metal complexes exhibit enhanced antimicrobial activity compared to the free ligands.[2] This is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.[2]
Anticancer Activity
The development of metal-based anticancer drugs is an active area of research. Bipyridine complexes of metals such as ruthenium, platinum, and palladium have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The proposed mechanisms of action often involve the binding of the complex to DNA, leading to the inhibition of replication and transcription, or the inhibition of key cellular enzymes.
Figure 3: A generalized hypothetical signaling pathway for the anticancer activity of a bipyridyl-amine transition metal complex.
Conclusion
The coordination chemistry of this compound with transition metals represents a promising yet underexplored area of research. Based on the well-documented chemistry of analogous ligands, it is anticipated that this ligand will form a variety of structurally diverse complexes with interesting electronic and magnetic properties. The presence of the amine group provides a handle for further functionalization and can influence the biological activity of the resulting complexes. This guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and potential applications of these novel coordination compounds, particularly in the field of drug development. Further experimental work is necessary to fully elucidate the specific properties and potential of this intriguing ligand.
References
- 1. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 2. Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00678C [pubs.rsc.org]
- 3. Some mixed-ligand palladium(II) complexes of 2,2'-bipyridine and amino acids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Trajectory of 2-Aminobipyridine Derivatives in Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobipyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This in-depth technical guide provides a comprehensive literature review of 2-aminobipyridine derivatives, focusing on their synthesis, biological activities, and therapeutic potential. The information is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.
Synthesis of 2-Aminobipyridine Derivatives
The synthesis of 2-aminobipyridine derivatives often involves multicomponent reactions, which offer an efficient and straightforward approach to constructing these complex molecules. One notable method involves a one-pot reaction using enaminones as key precursors under solvent-free conditions, which is both environmentally friendly and efficient.[1] Another established method for creating a core structure within this family, 6,6'-diamino-2,2'-bipyridine, involves the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia with an iron(III) nitrate nonahydrate catalyst. This approach achieves high yields of 85-95%.[2]
A general synthetic pathway for certain 2-amino-pyridine derivatives involves the synthesis of a key intermediate, which is then subjected to reactions such as nucleophilic substitution and reduction to yield the final products.[3]
Biological Activities and Therapeutic Potential
Derivatives of the 2-aminobipyridine scaffold have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases. These activities include anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
The anticancer potential of 2-aminobipyridine derivatives is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
For instance, certain 2,2'-bipyridine derivatives have demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) cells, with IC50 values in the nanogram per milliliter range for some of the most potent compounds.[4] These derivatives induce apoptosis by promoting the accumulation of reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane.[4] Molecular docking studies suggest that these anticancer effects may be mediated through interactions with key signaling proteins such as AKT and BRAF.[4]
Another avenue of anticancer activity is the inhibition of cyclin-dependent kinases (CDKs). One study reported a 2-amino-pyridine derivative with strong inhibitory activity against CDK8, with an IC50 value of 46 nM.[3] This compound was found to suppress the activation of the WNT/β-catenin signaling pathway.[3]
Furthermore, amide-functionalized pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from 2-aminonicotinonitrile precursors, have shown potent anticancer activity against various human cancer cell lines, including lung, breast, prostate, and cervical cancer.[5]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminobipyridine derivatives have shown promise in this area, with demonstrated activity against a range of microbial pathogens.
Specifically, certain 2,2'-bipyridine derivatives have exhibited potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[6] These compounds have been shown to inhibit biofilm formation and eradicate existing biofilms in a dose-dependent manner.[6] The proposed mechanism of their bactericidal action involves the depolarization of the mitochondrial membrane and the accumulation of intracellular reactive oxygen species.[6]
In other studies, 2-amino-3-cyanopyridine derivatives have shown notable activity against Gram-positive bacteria, such as S. aureus and B. subtilis, with minimum inhibitory concentration (MIC) values as low as 0.039 µg/mL for the most active compounds.[1][7] The antimicrobial efficacy of these compounds appears to be influenced by the nature of the substituents on the pyridine ring.[1]
Neuroprotective Effects
Research into the neuroprotective potential of aminopyridine derivatives is an emerging field. While much of the research has focused on 4-aminopyridine, the broader class of aminopyridines is being investigated for its potential in treating neurodegenerative diseases.[8][9] The proposed mechanisms for these effects include the modulation of ion channels and the suppression of neuroinflammation.[9] Further research is needed to fully elucidate the neuroprotective capabilities of 2-aminobipyridine derivatives specifically.
Quantitative Data Summary
The following tables summarize the key quantitative data for the biological activities of various 2-aminobipyridine derivatives as reported in the literature.
Table 1: Anticancer Activity of 2,2'-Bipyridine Derivatives against HepG2 Cells [4]
| Compound | IC50 (ng/mL) |
| NPS 1 | 72.11 |
| NPS 2 | 154.42 |
| NPS 5 | 71.78 |
| NPS 6 | 71.43 |
Table 2: Antimicrobial Activity of a 2-Amino-3-cyanopyridine Derivative [1][7]
| Microorganism | MIC (µg/mL) |
| S. aureus | 0.039 |
| B. subtilis | 0.039 |
Experimental Protocols
This section provides an overview of the methodologies employed in the synthesis and biological evaluation of 2-aminobipyridine derivatives, as described in the cited literature.
General Synthesis of 2-Amino-3-cyanopyridine Derivatives[1]
A multicomponent one-pot reaction is utilized for the synthesis of 2-amino-3-cyanopyridine derivatives. The reaction typically involves the use of enaminones as key precursors and is conducted under solvent-free conditions. The progress of the reaction is monitored, and the final products are purified and characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR.
Synthesis of 6,6'-Diamino-2,2'-bipyridine[2]
This synthesis is achieved through the amination of 6,6'-dibromo-2,2'-bipyridine. The reaction is carried out in liquid ammonia with potassium amide and is catalyzed by iron(III) nitrate nonahydrate. This method has been reported to produce yields in the range of 85-95%.
In Vitro Anticancer Activity Assessment (MTT Assay)[4]
The cytotoxic effects of the synthesized 2,2'-bipyridine derivatives on cancer cell lines, such as HepG2, are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an indication of cell viability.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[6]
The antimicrobial activity of 2,2'-bipyridine derivatives is evaluated against a panel of bacterial strains using the agar well diffusion method. In this technique, wells are made in agar plates seeded with the test microorganisms, and solutions of the compounds at a specific concentration (e.g., 50 µg/mL) are added to the wells. The plates are then incubated, and the diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination[1][7]
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined for the active compounds. This is typically done using a broth microdilution method, where serial dilutions of the compounds are incubated with the test microorganisms in a liquid growth medium.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 2-aminobipyridine derivatives.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Amino Group in [2,3'-Bipyridin]-2'-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in [2,3'-Bipyridin]-2'-amine. Due to the limited availability of direct studies on this specific isomer, this guide infers its reactivity based on the well-established chemistry of 2-aminopyridine, a closely related structural analog. The electronic environment of the 2'-amino group in this compound is expected to confer reactivity similar to that of 2-aminopyridine. This guide will cover key reactions such as N-acylation, N-alkylation, N-sulfonylation, and diazotization. Detailed experimental protocols, presented as representative procedures, and tabulated quantitative data for analogous compounds are provided to assist researchers in designing synthetic routes and developing novel derivatives. The information herein is intended to serve as a valuable resource for scientists and professionals engaged in medicinal chemistry and drug discovery, where the aminobipyridine scaffold is of significant interest.[1][2][3][4][5]
Introduction to this compound
This compound is a heterocyclic organic compound featuring a bipyridine core with an amino substituent at the 2'-position. The bipyridine framework is a privileged scaffold in medicinal chemistry, and the presence of a reactive amino group offers a versatile handle for chemical modification and the synthesis of a diverse range of derivatives.[1][2] The lone pair of electrons on the amino nitrogen can participate in various nucleophilic reactions, making it a key site for derivatization in drug discovery programs. Understanding the reactivity of this amino group is crucial for the rational design and synthesis of novel therapeutic agents.
Inferred Reactivity of the 2'-Amino Group
The reactivity of the 2'-amino group in this compound is largely dictated by the electronic properties of the pyridine rings. The pyridine nitrogen atoms are electron-withdrawing, which can influence the nucleophilicity of the exocyclic amino group. However, the overall reactivity is expected to be analogous to that of 2-aminopyridine.[6][7] The primary reactions involving the amino group are nucleophilic attack on electrophilic centers.
N-Acylation
N-acylation of the 2'-amino group is a fundamental transformation for the synthesis of amides. This reaction typically proceeds by treating the aminobipyridine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. The resulting amides are important intermediates and can exhibit a range of biological activities.
General Reaction Scheme for N-Acylation
Caption: General workflow for the N-acylation of this compound.
N-Alkylation
N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved using various alkylating agents like alkyl halides or through reductive amination with aldehydes or ketones. Mono-alkylation can sometimes be challenging to control due to the increased nucleophilicity of the resulting secondary amine, potentially leading to di-alkylation.[8][9]
General Reaction Scheme for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
N-Sulfonylation
The reaction of the 2'-amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are a well-known class of compounds with a wide range of pharmaceutical applications. The reaction conditions are similar to those of N-acylation.
General Reaction Scheme for N-Sulfonylation
Caption: General workflow for the N-sulfonylation of this compound.
Diazotization
The diazotization of the 2'-amino group, by reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid), is expected to form a diazonium salt. Pyridine-2-diazonium salts are known to be highly unstable and can readily undergo decomposition or subsequent reactions.[10] This reactivity can be exploited for the introduction of other functional groups at the 2'-position, such as hydroxyl, halo, or cyano groups, through Sandmeyer-type reactions.[11][12]
General Reaction Scheme for Diazotization and Subsequent Reactions
Caption: General workflow for the diazotization of this compound.
Experimental Protocols (Representative Procedures based on 2-Aminopyridine)
The following protocols are provided as general guidelines and are based on established procedures for 2-aminopyridine. Optimization may be required for this compound.
General Procedure for N-Acylation
To a solution of 2-aminopyridine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C is added the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise. The reaction mixture is stirred at room temperature for a specified time (typically 2-12 hours) and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for N-Alkylation (using an alkyl halide)
A mixture of 2-aminopyridine (1.0 eq), the alkyl halide (1.1 eq), and a base (e.g., potassium carbonate or sodium hydride, 1.5 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is stirred at a specified temperature (ranging from room temperature to 80 °C) for a designated period (typically 6-24 hours).[13] The reaction progress is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
General Procedure for N-Sulfonylation
To a solution of 2-aminopyridine (1.0 eq) in pyridine at 0 °C is added the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the sulfonamide product.[14]
General Procedure for Diazotization and Hydrolysis
To a solution of 2-aminopyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., H2SO4) at 0-5 °C is added a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. The mixture is stirred for a short period (e.g., 30 minutes), and then the temperature is slowly raised to allow for the decomposition of the diazonium salt. The resulting solution is then neutralized with a base, and the product (2-hydroxypyridine) is extracted with an organic solvent.[11]
Quantitative Data (Representative)
The following tables summarize typical yields and spectroscopic data for derivatives of 2-aminopyridine, which can serve as a reference for the expected outcomes with this compound.
Table 1: Representative Yields for Reactions of 2-Aminopyridine
| Reaction | Reagent | Product | Typical Yield (%) |
| N-Acylation | Acetyl chloride | N-(pyridin-2-yl)acetamide | 80-95 |
| N-Alkylation | Benzyl bromide | N-benzylpyridin-2-amine | 60-80 |
| N-Sulfonylation | p-Toluenesulfonyl chloride | 4-methyl-N-(pyridin-2-yl)benzenesulfonamide | 70-90 |
| Diazotization/Hydrolysis | NaNO₂, H₂SO₄/H₂O | Pyridin-2(1H)-one | 50-70 |
Table 2: Representative Spectroscopic Data for 2-Aminopyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| N-(pyridin-2-yl)acetamide | ~8.2 (d, 1H), ~7.7 (t, 1H), ~7.0 (d, 1H), ~6.9 (t, 1H), ~2.2 (s, 3H) | ~169, ~152, ~148, ~138, ~119, ~114, ~24 | ~3270 (N-H), ~1680 (C=O) |
| N-benzylpyridin-2-amine | ~8.1 (d, 1H), ~7.4-7.2 (m, 6H), ~6.6 (d, 1H), ~6.5 (t, 1H), ~4.5 (d, 2H) | ~158, ~148, ~139, ~137, ~128, ~127, ~113, ~106, ~47 | ~3250 (N-H) |
| 4-methyl-N-(pyridin-2-yl)benzenesulfonamide | ~8.1 (d, 1H), ~7.7 (d, 2H), ~7.5 (t, 1H), ~7.2 (d, 2H), ~6.8 (t, 1H), ~6.7 (d, 1H), ~2.3 (s, 3H) | ~151, ~143, ~138, ~137, ~129, ~127, ~117, ~112, ~21 | ~3260 (N-H), ~1340 & ~1160 (SO₂) |
Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.[15][16][17]
Biological Significance and Applications
The aminobipyridine scaffold is a key component in numerous biologically active molecules. Derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4] The ability to readily modify the amino group allows for the fine-tuning of physicochemical properties and biological activity, making this compound a valuable starting material for the development of new drug candidates.
Conclusion
While direct experimental data on the reactivity of the amino group in this compound is scarce, a strong inference can be made from the well-documented chemistry of 2-aminopyridine. The 2'-amino group is expected to readily undergo N-acylation, N-alkylation, N-sulfonylation, and diazotization reactions, providing a versatile platform for the synthesis of a wide array of derivatives. This guide provides researchers and drug development professionals with the foundational knowledge and representative experimental procedures to explore the chemical space around this promising scaffold. Further studies are warranted to fully elucidate the specific reactivity and potential of this compound in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indianabiosciences.org [indianabiosciences.org]
- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Diazotisation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of [2,3'-Bipyridin]-2'-amine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has found widespread application in the pharmaceutical industry for the synthesis of complex molecules, including heteroaromatic compounds.[2][3] Bipyridine scaffolds, in particular, are prevalent in medicinal chemistry due to their ability to act as ligands for various biological targets. The synthesis of substituted bipyridines, such as [2,3'-Bipyridin]-2'-amine, is therefore of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling, based on established methodologies for similar aminopyridine derivatives.
Reaction Principle
The synthesis of this compound via Suzuki-Miyaura coupling can be approached through two primary retrosynthetic pathways:
-
Route A: Coupling of a 3-halopyridin-2-amine with a pyridine-2-boronic acid or ester.
-
Route B: Coupling of a 2-halopyridine with a 2-aminopyridine-3-boronic acid or ester.
This protocol will focus on Route A , which often benefits from the commercial availability and stability of the required building blocks. The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the halopyridine, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the bipyridine product. A key advantage of modern Suzuki-Miyaura protocols is the ability to perform the coupling on substrates bearing primary amine groups without the need for protecting groups, which streamlines the synthetic process.
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aminopyridines and pyridylboronic acids.
Materials and Reagents:
-
3-Bromo-2-aminopyridine
-
Pyridine-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-aminopyridine (1.0 mmol, 1.0 eq.), pyridine-2-boronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and the palladium catalyst. A pre-catalyst or an in-situ generated catalyst can be used. For in-situ generation, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura couplings of similar aminopyridine and pyridylboronic acid derivatives, which can be used as a benchmark for the synthesis of this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Amino-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | ~70% |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/Water | 100 | ~85% |
| 3-Bromoaniline | Pyridine-4-boronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-Amyl alcohol | 110 | ~90% |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for the Synthesis of [2,3'-Bipyridin]-2'-amine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of [2,3'-Bipyridin]-2'-amine using the Buchwald-Hartwig amination reaction. This methodology offers a robust and versatile approach for the formation of the crucial C-N bond in this valuable bipyridine scaffold, which is of significant interest in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1] This reaction is particularly effective for the synthesis of arylamines from aryl halides. The synthesis of heteroaromatic amines, such as the target molecule this compound, can be achieved with high efficiency and functional group tolerance using this method. The general transformation involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates. For the synthesis of this compound, a plausible retrosynthetic analysis points to the coupling of a 2'-halo-[2,3'-bipyridine] with an ammonia surrogate.
References
Application Note: A Detailed Protocol for the Purification of [2,3'-Bipyridin]-2'-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
[2,3'-Bipyridin]-2'-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its role as a key building block in the synthesis of various functional molecules. Achieving high purity of this compound is crucial for subsequent applications. This application note provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of chemical compounds. The protocol addresses the challenges associated with purifying amine-containing compounds, which can exhibit strong interactions with standard silica gel stationary phases.
Principles of Separation
The purification of this compound by column chromatography relies on the differential partitioning of the compound between a stationary phase and a mobile phase. Due to the presence of a basic amine group, this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of peaks. To mitigate this, two primary strategies are employed:
-
Normal-Phase Chromatography with a Modified Mobile Phase: The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase neutralizes the acidic sites on the silica gel, allowing for better elution and peak shape of the amine compound.[1]
-
Reversed-Phase Chromatography: In this mode, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase. Adjusting the pH of the mobile phase can control the ionization state of the amine, thereby influencing its retention and separation.[1][2]
This protocol will focus on the more common and accessible method of normal-phase chromatography on silica gel with a modified mobile phase.
Experimental Protocol: Normal-Phase Column Chromatography
This section outlines a step-by-step procedure for the purification of this compound.
2.1. Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)
-
Mobile Phase Modifier: Triethylamine (TEA)
-
Sample: Crude this compound
-
Apparatus: Glass chromatography column, separatory funnel/eluent reservoir, fraction collector or test tubes, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), TLC tank, UV lamp (254 nm).
2.2. Procedure
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).
-
Develop a TLC plate using a mobile phase system of DCM:MeOH with a small percentage of TEA (e.g., 98:2:0.1 DCM:MeOH:TEA).
-
Visualize the spots under a UV lamp to determine the separation profile and calculate the retention factor (Rf) of the desired product. The optimal mobile phase should provide an Rf value of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., pure DCM or a low polarity mixture).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 100% DCM with 0.1% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM, with a constant 0.1% TEA). This is known as a gradient elution. The specific gradient will depend on the separation observed during TLC analysis.
-
Maintain a constant flow rate and collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Pool the fractions that show a single spot corresponding to the desired product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) | A common solvent system for separating moderately polar compounds. |
| Mobile Phase Modifier | Triethylamine (TEA) at 0.1-1% (v/v) | Added to prevent peak tailing of the amine.[1] |
| Elution Mode | Gradient Elution | Start with low polarity (e.g., 100% DCM) and gradually increase the percentage of MeOH. |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred for samples with limited solubility in the initial mobile phase. |
| Detection | UV visualization at 254 nm (for TLC) | Bipyridine systems are typically UV active. |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound Stuck on the Column: Increase the polarity of the mobile phase (higher percentage of methanol) or increase the concentration of the triethylamine modifier.
-
Poor Separation: Optimize the mobile phase composition based on further TLC experiments. A shallower gradient during elution can also improve resolution.
-
Streaking on TLC: This is often due to the acidic nature of the silica. Ensure a sufficient amount of basic modifier (TEA) is present in the developing solvent.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using normal-phase column chromatography. By employing a basic modifier in the mobile phase, the challenges associated with purifying amine compounds on silica gel can be effectively overcome, leading to a high-purity product suitable for further research and development. The principles and techniques described herein are broadly applicable to the purification of other basic heterocyclic compounds.
References
Application Notes and Protocols for [2,3'-Bipyridin]-2'-amine as a Ligand in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
[2,3'-Bipyridin]-2'-amine is a member of the bipyridine family of ligands, which are renowned for their strong coordination to a wide variety of metal centers. The presence of an amino group introduces an additional coordination site and can modulate the electronic properties of the ligand, potentially enhancing catalytic activity and selectivity. While specific catalytic applications and detailed protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied bipyridine and aminopyridine ligands allows for the extrapolation of its potential uses in various catalytic transformations.
These application notes provide a guide to the potential use of this compound in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction. The protocols are based on established procedures for structurally related ligands and are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. Bipyridine ligands are frequently employed to stabilize the palladium catalyst and facilitate the catalytic cycle.
Application Note:
This compound is expected to act as an effective ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. The bidentate coordination of the two pyridine rings can stabilize the active palladium(0) species, while the amino group may influence the catalyst's electronic properties and solubility. It is anticipated to be effective for the coupling of a wide range of aryl and heteroaryl halides with boronic acids or their derivatives.
Table 1: Representative Performance of Bipyridine Ligands in Suzuki-Miyaura Coupling
| Entry | Ligand | Aryl Halide | Boronic Acid | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,2'-Bipyridine | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [General knowledge] |
| 2 | 4,4'-Di-tert-butyl-2,2'-bipyridine | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 24 | 88 | [General knowledge] |
| 3 | 2-Amino-3-chloropyridine (as substrate) | - | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 8 | 86 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (Optional): In a nitrogen-flushed Schlenk tube, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1-2.5 mol%) in the chosen solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst or to a new nitrogen-flushed Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. The choice of ligand is crucial for catalyst stability and reactivity.
Application Note:
The this compound ligand is a promising candidate for palladium-catalyzed Heck reactions. Its bidentate nature can prevent the precipitation of palladium black at the high temperatures often required for these reactions. The electronic properties imparted by the amino group might also influence the regioselectivity of the alkene insertion step.
Table 2: Representative Performance of Bipyridine-type Ligands in Heck Reaction
| Entry | Ligand | Aryl Halide | Alkene | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,2'-Bipyridine | Iodobenzene | Styrene | PdCl₂ | Et₃N | DMF | 100 | 6 | 90 | [General knowledge] |
| 2 | Cationic 2,2'-Bipyridyl | 4-Iodoanisole | Ethyl acrylate | Pd(NH₃)₂Cl₂ | Bu₃N | H₂O | 140 | 2 | 98 | [1] |
| 3 | None (Phosphine-free) | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | NMP | 140 | 4 | 95 | [General knowledge] |
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
-
Reaction Setup: In a nitrogen-flushed Schlenk tube or a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), this compound (1-6 mol%), and the base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile (0.2-1.0 M).
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 100-140 °C) for the necessary duration (6-48 hours). Monitor the reaction's progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product via column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Diagram: Catalytic Cycle of Heck-Mizoroki Reaction
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and optimizing a catalytic reaction using a novel ligand like this compound.
Caption: A general workflow for the development of catalytic reactions.
While specific data for this compound in catalysis is currently limited, its structural features suggest it is a promising ligand for a variety of metal-catalyzed reactions, including but not limited to Suzuki-Miyaura and Heck couplings. The protocols and data presented for analogous systems provide a strong foundation for researchers to begin exploring the catalytic potential of this particular aminobipyridine. Further research into its coordination chemistry and application in catalysis is warranted and could lead to the development of novel and efficient catalytic systems for organic synthesis and drug development.
References
Application Notes: Synthesis and Therapeutic Potential of Metal Complexes with [2,3'-Bipyridin]-2'-amine
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. bohrium.com [bohrium.com]
- 4. Cyclometalated Iridium(III) Complexes Containing 4,4'-π-Conjugated 2,2'-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Functionalization of [2,3'-Bipyridin]-2'-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine rings of [2,3'-Bipyridin]-2'-amine, a key scaffold in medicinal chemistry. The protocols detailed below are based on established synthetic transformations for pyridine and bipyridine systems and are intended to serve as a foundational guide for the synthesis of novel derivatives for drug discovery and development.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules, including kinase inhibitors. The ability to selectively modify the pyridine rings of this scaffold is crucial for developing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. This document outlines key functionalization reactions, including halogenation, nitration, and palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and representative data.
Key Functionalization Strategies
The functionalization of the this compound core can be approached through several key synthetic strategies. The presence of the amino group and the nitrogen atoms in the pyridine rings influences the regioselectivity of these reactions.
Electrophilic Halogenation
Halogenated bipyridines are versatile intermediates for further functionalization via cross-coupling reactions. Direct halogenation of the electron-rich aminopyridine ring is a common approach.
Experimental Protocol: Bromination of this compound
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ACN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated product.
-
Table 1: Representative Data for Halogenation of Aminopyridine Analogs
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS | ACN | 0 to RT | 5 | 85 |
| 2 | NCS | DCM | 0 to RT | 6 | 78 |
| 3 | ICl | CH2Cl2 | 0 | 3 | 90 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Nitration
Nitration introduces a nitro group onto the pyridine ring, which can be a precursor for an amino group or other functionalities. The reaction conditions must be carefully controlled due to the activating nature of the amino group and the potential for over-nitration or side reactions.
Experimental Protocol: Nitration of this compound
-
Materials: this compound, Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid to this compound (1.0 eq) at 0 °C.
-
Stir the mixture until all the starting material has dissolved.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the nitrated product.
-
Table 2: Representative Data for Nitration of Aminopyridines
| Entry | Nitrating Agent | Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HNO3 | H2SO4 | -10 to 0 | 2.5 | 65 |
| 2 | KNO3 | H2SO4 | 0 to RT | 4 | 58 |
Note: Nitration of aminopyridines can lead to mixtures of isomers. The regioselectivity is highly dependent on the specific substrate and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be employed, the this compound scaffold must first be halogenated.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halogenated bipyridine and a boronic acid or ester. This reaction is widely used in the synthesis of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-[2,3'-bipyridin]-2'-amine Derivative
-
Materials: Bromo-[2,3'-bipyridin]-2'-amine (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Sodium Carbonate (2.0 eq), 1,4-Dioxane, Water.
-
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (4:1), add the bromo-[2,3'-bipyridin]-2'-amine, arylboronic acid, and sodium carbonate.
-
Bubble argon through the mixture for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups onto the bipyridine scaffold.[1]
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-[2,3'-bipyridin]-2'-amine Derivative
-
Materials: Bromo-[2,3'-bipyridin]-2'-amine (1.0 eq), Primary or secondary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), Sodium tert-butoxide (1.4 eq), Anhydrous Toluene.
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the bromo-[2,3'-bipyridin]-2'-amine and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool to room temperature, and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Table 3: Representative Data for Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 100 | 10 | 75 |
| 2 | Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 18 | 82 |
| 3 | Sonogashira | Pd(PPh₃)₂Cl₂ | - | Et₃N | THF | 60 | 6 | 70 |
Note: Yields are representative and can be influenced by the specific substrates, catalyst system, and reaction conditions.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the functionalization of this compound and subsequent biological screening.
Caption: A generalized workflow from starting material to biological evaluation.
Hypothetical Kinase Inhibition Signaling Pathway
Derivatives of bipyridine scaffolds have shown promise as kinase inhibitors.[2][3][4][5][6][7][8] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a functionalized this compound derivative acting as a Cyclin-Dependent Kinase (CDK) inhibitor.
Caption: Inhibition of CDK4/6 by a hypothetical derivative, leading to cell cycle arrest.
Conclusion
The functionalization of the this compound scaffold offers a rich field for the development of novel therapeutic agents. The protocols provided herein for halogenation, nitration, and palladium-catalyzed cross-coupling reactions serve as a starting point for the synthesis of diverse libraries of compounds. The successful application of these methods will enable detailed SAR studies and the optimization of lead compounds targeting a range of biological targets, including protein kinases. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and research goals.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[ e]thieno[2,3- b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
[2,3'-Bipyridin]-2'-amine: A Versatile Building Block in Organic Synthesis
[2,3'-Bipyridin]-2'-amine is a heterocyclic compound that serves as a valuable building block for the synthesis of a wide range of more complex molecules. Its unique structure, featuring two interconnected pyridine rings with an amino functional group, makes it a key intermediate in the development of novel compounds in medicinal chemistry, materials science, and catalysis.
The presence of multiple nitrogen atoms and the ability to participate in various chemical transformations allow for the strategic introduction of this bipyridine scaffold into larger molecular frameworks. This versatility has led to its use in the creation of compounds with diverse biological activities and material properties. This document provides an overview of its applications, detailed experimental protocols for its synthesis and use, and quantitative data for key reactions.
Applications in Organic Synthesis
This compound is primarily utilized as a precursor in the synthesis of more elaborate molecules. The amino group provides a reactive handle for a variety of chemical modifications, including N-alkylation, N-arylation, acylation, and diazotization reactions, which allow for the introduction of diverse functional groups. Furthermore, the pyridine rings can be functionalized through electrophilic or nucleophilic substitution reactions, offering additional sites for molecular elaboration.
One of the key applications of this building block is in the construction of ligands for metal-catalyzed reactions. The bipyridine moiety is a well-known chelating agent that can coordinate with a variety of metal ions. By modifying the this compound scaffold, researchers can fine-tune the electronic and steric properties of the resulting ligands to optimize the performance of catalysts in various cross-coupling reactions.
In the realm of medicinal chemistry, the bipyridine core is a recognized pharmacophore found in numerous biologically active compounds. The incorporation of the this compound unit into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. Its structural features can facilitate interactions with biological targets such as enzymes and receptors, making it a valuable component in the design of new therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through several cross-coupling strategies. One of the most common and effective methods is the palladium-catalyzed Suzuki coupling reaction. This approach involves the reaction of a pyridine-based boronic acid or ester with a halogenated aminopyridine.
Synthetic Workflow for Suzuki Coupling
Caption: Suzuki coupling for this compound synthesis.
Experimental Protocol: Suzuki Coupling Synthesis
Materials:
-
2-Amino-3-bromopyridine
-
Pyridine-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-3-bromopyridine (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | 172.01 | 1.0 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 75-85 |
| Pyridine-2-boronic acid | 122.92 | 1.2 |
Application in the Synthesis of Fused Heterocyclic Systems
This compound is an excellent starting material for the synthesis of fused polycyclic aromatic compounds, which are of interest for their potential applications in organic electronics and medicinal chemistry. The amino group can be used to construct a new heterocyclic ring fused to the bipyridine framework.
Synthetic Workflow for Annulation Reaction
Caption: Annulation reaction to form a fused heterocyclic system.
Experimental Protocol: Synthesis of a Fused Imidazopyridopyridine Derivative
Materials:
-
This compound
-
2-Bromoacetophenone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-bromoacetophenone (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent) to yield the desired fused imidazopyridopyridine product.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 171.20 | 1.0 | 2-Bromoacetophenone | NaH | DMF | 80 | 8 | 65-75 |
These protocols and data highlight the utility of this compound as a versatile building block in the synthesis of complex organic molecules. Its accessibility through established cross-coupling methods and the reactivity of its amino group provide a solid foundation for its application in diverse areas of chemical research and development.
Application Notes and Protocols for N-alkylation of [2,3'-Bipyridin]-2'-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of heteroaromatic amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. The introduction of alkyl groups can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and biological activity. This document provides a detailed experimental procedure for the N-alkylation of [2,3'-Bipyridin]-2'-amine, a versatile building block in medicinal chemistry. The protocol is based on established methodologies for the alkylation of similar heteroaromatic amines, employing an alkyl halide as the alkylating agent in the presence of a non-nucleophilic base.
General Reaction Scheme
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction, where the exocyclic amino group attacks an alkyl halide, leading to the formation of the corresponding N-alkylated product and a hydrohalic acid, which is neutralized by a base.
Scheme 1: General N-alkylation of this compound
Where R is an alkyl group and X is a halide (e.g., Br, I).
Experimental Protocol
This protocol details a general procedure for the N-alkylation of this compound with an alkyl bromide. The reaction conditions can be optimized for different alkylating agents.
Materials:
-
This compound
-
Alkyl bromide (e.g., 2,4-dimethylbenzyl bromide)[1]
-
Potassium carbonate (K₂CO₃), anhydrous[1]
-
N,N-Dimethylformamide (DMF), anhydrous[1]
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.0-1.5 eq).[1]
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials. The concentration is typically in the range of 0.1-0.5 M.[1]
-
Addition of Alkylating Agent: While stirring, add the alkyl bromide (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.[1]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-130 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[1][2]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated this compound.[1]
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of a heteroaromatic amine with an alkyl bromide, based on a similar reported procedure.[1]
| Parameter | Value |
| Reactants | |
| This compound | 0.87 mmol (1.0 eq) |
| 2,4-Dimethylbenzyl bromide | 0.87 mmol (1.0 eq) |
| Potassium Carbonate (K₂CO₃) | 0.87 mmol (1.0 eq) |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Solvent Volume | 5 mL |
| Temperature | 130 °C |
| Reaction Time | 4 hours |
| Product | |
| Yield | Moderate to good (typically 50-80%) |
| Purification Method | Silica gel column chromatography |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation of this compound.
Alternative N-Alkylation Methods
While the use of alkyl halides is a common and effective method, several other strategies for N-alkylation exist, each with its own advantages and disadvantages. For instance, the reaction of amines with alcohols, often facilitated by a catalyst, represents a greener alternative as water is the only byproduct.[3][4] Catalytic systems for this transformation can be based on ruthenium, cobalt, or other transition metals.[4][5] Another approach involves reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent. These alternative methods may offer advantages in terms of substrate scope, selectivity, and environmental impact. The choice of method often depends on the specific substrate, the desired product, and the scale of the reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of [2,3'-Bipyridin]-2'-amine in the synthesis of pharmaceutical intermediates.
Introduction
[2,3'-Bipyridin]-2'-amine and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceutical intermediates. Their unique structural motif, featuring two interconnected pyridine rings with a strategically positioned amino group, imparts favorable properties for drug design, including the ability to form key hydrogen bond interactions with biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The bipyridine core can be readily functionalized through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of pharmaceutical intermediates, with a focus on kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
The [2,3'-Bipyridine]-2'-amine scaffold is a common feature in numerous kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases. The amino-pyridine moiety can form crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor molecule. This allows for the development of highly potent and selective inhibitors.
A prominent example of the application of a closely related aminobipyridine scaffold is in the synthesis of Lorlatinib (PF-06463922) , a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] The synthesis of a key intermediate of Lorlatinib involves the nucleophilic substitution reaction of 2-amino-3-hydroxypyridine, a derivative of the core this compound structure.[4] This highlights the utility of aminobipyridine scaffolds in constructing complex, macrocyclic kinase inhibitors.
Key Reactions for Functionalization
The versatility of the this compound scaffold in medicinal chemistry is largely due to its amenability to various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents onto the bipyridine core, enabling the fine-tuning of the inhibitor's properties. Two of the most important reactions in this context are the Suzuki-Miyaura coupling and the Sonogashira coupling.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the bipyridine core and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems, which can interact with different pockets of the kinase active site, thereby influencing potency and selectivity.[5]
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and the bipyridine scaffold.[6] The resulting alkynyl-substituted bipyridines can serve as versatile intermediates for further transformations or as final products with unique biological activities.
Experimental Protocols
The following are representative experimental protocols for the functionalization of aminobipyridine scaffolds, which are applicable to this compound and its derivatives.
Protocol 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne
This protocol is adapted from the work of Zhu, Q., et al. (2017) and describes a general procedure for the palladium-catalyzed Sonogashira coupling of a 2-amino-3-bromopyridine with a terminal alkyne.[6] This reaction is a key step in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Reaction Scheme:
Materials:
-
2-Amino-3-bromopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂)
-
Ligand (e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.
-
Add 2.0 mL of DMF to the flask and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100°C and reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The yields of the Sonogashira coupling products are generally good to excellent, often exceeding 70%. The following table summarizes representative yields for the coupling of various 2-amino-3-bromopyridines with different terminal alkynes, as reported by Zhu, Q., et al. (2017).[6]
| Entry | 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 92 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 95 |
| 3 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 96 |
| 4 | 2-Amino-3-bromopyridine | 1-Ethynyl-4-methoxybenzene | 90 |
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated 2-Aminopyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated 2-aminopyridine with an arylboronic acid. This reaction is widely used to introduce aryl or heteroaryl moieties onto the pyridine ring, a common strategy in the development of kinase inhibitors.
Reaction Scheme:
Materials:
-
Halogenated 2-aminopyridine (e.g., 2-amino-5-bromopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a round-bottomed flask, dissolve the halogenated 2-aminopyridine (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the base (e.g., K₂CO₃, 2.0 mmol) to the solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data:
The yields for Suzuki-Miyaura coupling reactions of aminopyridines are typically moderate to high, depending on the specific substrates and reaction conditions.
| Entry | Halogenated 2-Aminopyridine | Arylboronic Acid | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | 85 |
| 2 | 2-Amino-3-chloropyridine | 4-Methoxyphenylboronic acid | 78 |
| 3 | 2-Amino-5-bromopyridine | 3-Pyridinylboronic acid | 75 |
Signaling Pathway and Experimental Workflow Diagrams
CDK4/6 Signaling Pathway in Cancer
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation. Inhibitors targeting CDK4/6, such as Abemaciclib, work by blocking the activity of these kinases, thereby arresting the cell cycle and inhibiting tumor growth.
Caption: CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.
General Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of pharmaceutical intermediates using this compound and subsequent biological screening.
Caption: General workflow for the synthesis and screening of pharmaceutical intermediates.
References
- 1. medkoo.com [medkoo.com]
- 2. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: [2,3'-Bipyridin]-2'-amine in Novel Material Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of [2,3'-Bipyridin]-2'-amine as a versatile building block in the synthesis of novel materials. Its unique structural and electronic properties make it a valuable ligand for the development of Metal-Organic Frameworks (MOFs), coordination polymers, and functional materials for applications in electronics and catalysis.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
[2,3'-Bipyridine] and its derivatives are key components in the construction of MOFs and coordination polymers. These materials are of significant interest due to their high porosity, tunable structures, and diverse functionalities, which are applicable in gas storage, separation, and catalysis.[1][2] The nitrogen atoms on the pyridine rings of this compound provide excellent coordination sites for a variety of metal ions, facilitating the formation of robust and intricate framework structures.
| Property | Description | Representative Values |
| Surface Area (BET) | High surface area is crucial for applications like gas storage and catalysis. | 500 - 3000 m²/g |
| Pore Size | Tunable by selecting different metal ions and ancillary ligands. | 0.5 - 3.0 nm |
| Thermal Stability | Generally stable up to 300-400 °C in an inert atmosphere. | Decomposition > 350 °C |
| Photoluminescence | Many bipyridine-based MOFs exhibit fluorescence, useful for sensing applications. | Emission maxima: 400 - 600 nm |
This protocol describes a general method for the synthesis of a MOF using this compound as the organic linker. The specific metal salt and solvent system can be varied to target different framework topologies and properties.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound (0.1 mmol, 17.1 mg) in 5 mL of DMF.
-
In a separate vial, dissolve the chosen metal salt (0.1 mmol) in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100-150 °C for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Filter the resulting crystalline product and wash with fresh DMF.
-
Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for 24 hours.
-
Dry the product under vacuum to obtain the activated MOF.
Application in Organic Light-Emitting Diodes (OLEDs)
Bipyridine-based ligands are integral to the design of phosphorescent emitters for OLEDs.[3] Iridium(III) and other heavy metal complexes containing bipyridine ligands can exhibit efficient triplet emission, leading to high quantum efficiencies in OLED devices. The amino group in this compound can be used for further functionalization to tune the electronic properties of the final material.
| Parameter | Description | Representative Values |
| External Quantum Efficiency (EQE) | Ratio of photons emitted to electrons injected. | 5 - 25% |
| Luminous Efficacy | Light output per unit of electrical power input. | 10 - 60 lm/W |
| Emission Color (CIE Coordinates) | Specifies the color of the emitted light. | Blue: (0.15, 0.20), Green: (0.30, 0.60), Red: (0.65, 0.35) |
| Lifetime (LT50) | Time for the luminance to decrease to 50% of its initial value. | > 10,000 hours |
This protocol outlines the general steps for fabricating a multilayer OLED using a bipyridine-based emissive material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Emissive Layer (EML): Host material doped with a this compound-containing metal complex
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal cathode (e.g., Aluminum)
-
High-vacuum thermal evaporator
Procedure:
-
Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with nitrogen gas and treat with UV-ozone.
-
Spin-coat the HIL material (PEDOT:PSS) onto the ITO substrate and anneal.
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit the HTL, EML, ETL, EIL, and metal cathode layers sequentially through thermal evaporation. The EML is co-evaporated from two sources (host and dopant).
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the device.
Catalytic Applications
The coordination of this compound to metal centers can generate catalytically active sites. Bipyridine-metal complexes are known to catalyze a variety of organic transformations. The amino group can also serve as a basic site or a point of attachment for further catalyst functionalization.
-
Cross-coupling reactions: Palladium complexes with bipyridine ligands are widely used in Suzuki, Heck, and Sonogashira couplings.[4]
-
Oxidation reactions: Manganese and ruthenium complexes can act as catalysts for the oxidation of alcohols and hydrocarbons.
-
Polymerization: Nickel and palladium complexes are employed as catalysts for olefin polymerization.
This protocol provides a general method for a Suzuki cross-coupling reaction using a palladium catalyst with a bipyridine-type ligand.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (as ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask and nitrogen or argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and this compound (1-10 mol%).
-
Add the base (2.0 mmol) and the solvent (5-10 mL).
-
Heat the reaction mixture to 80-120 °C with stirring for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2,3'-Bipyridin]-2'-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [2,3'-Bipyridin]-2'-amine synthesis.
Proposed Synthetic Route
A common and effective strategy for the synthesis of this compound involves a two-step process:
-
Step 1: Cross-Coupling Reaction to form the [2,3'-bipyridine] core. This can be achieved via a Negishi or Suzuki coupling reaction.
-
Step 2: Buchwald-Hartwig Amination to introduce the amine group at the 2'-position of a halogenated [2,3'-bipyridine] intermediate.
Below are detailed troubleshooting guides and FAQs for each of these critical steps.
Step 1: Synthesis of 2'-Halo-[2,3'-bipyridine] via Cross-Coupling
The initial step focuses on the formation of the bipyridine skeleton. The choice between a Negishi or Suzuki coupling often depends on the availability of starting materials and the desired functional group tolerance.
Experimental Protocols
Method A: Negishi Coupling
This method involves the reaction of a 3-pyridylzinc halide with a 2-halopyridine.
| Reagent/Parameter | Condition |
| Aryl Halide | 2-Bromo- or 2-chloropyridine (1.0 eq) |
| Organozinc Reagent | 3-Pyridylzinc chloride (1.2-1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/SPhos (1-3 mol%) |
| Solvent | Anhydrous THF or Dioxane |
| Temperature | 25-70 °C |
| Reaction Time | 2-24 hours |
Method B: Suzuki Coupling
This method couples a 3-pyridylboronic acid with a 2-halopyridine.
| Reagent/Parameter | Condition |
| Aryl Halide | 2-Bromo- or 2-chloropyridine (1.0 eq) |
| Boronic Acid | 3-Pyridineboronic acid (1.2-1.5 eq) |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd(OAc)₂/XPhos (1-3 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Troubleshooting Guide: Cross-Coupling Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst for more reliable generation of the active species. - Degas the solvent and reaction mixture thoroughly to remove oxygen. |
| Poor quality of organometallic reagent | - Negishi: Ensure the pyridylzinc reagent is freshly prepared or properly stored under inert conditions. Titrate to determine the exact concentration. - Suzuki: Use high-purity boronic acid; consider using the corresponding pinacol ester for improved stability. | |
| Inefficient transmetalation | - Suzuki: Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Try a different base (e.g., from K₂CO₃ to Cs₂CO₃). The addition of a small amount of water can sometimes be beneficial. | |
| Catalyst inhibition by product | The bipyridine product can coordinate to the palladium center and inhibit catalytic activity.[1][2] - Increase catalyst loading slightly. - Use a ligand that promotes faster reductive elimination. | |
| Formation of Homocoupled Byproducts | Side reaction of the organometallic or aryl halide | - Lower the reaction temperature. - Use a slight excess of one coupling partner. - Suzuki: Ensure slow addition of the boronic acid. |
| Protodeborylation (Suzuki) or Protodezincation (Negishi) | Presence of protic impurities (e.g., water, acidic protons) | - Use anhydrous solvents and reagents. - Ensure the base in the Suzuki coupling is strong enough to deprotonate any water present. |
| Difficulty in Product Purification | Similar polarity of starting materials and product | - Optimize chromatography conditions (e.g., gradient elution, different solvent systems). - Consider recrystallization or distillation if the product is a solid or a high-boiling liquid. |
Frequently Asked Questions (FAQs): Cross-Coupling
-
Q1: My Negishi coupling stalls at 30-60% conversion. What could be the issue?
-
A1: Catalyst deactivation is a common reason for stalling.[3] This can be caused by impurities in the starting materials or solvents, or by product inhibition. The presence of coordinating groups like tertiary amines or thiophenes in your substrates can also poison the catalyst.[3] Try increasing the catalyst loading, using a more robust ligand like SPhos, or performing a slow addition of the organozinc reagent.
-
-
Q2: I am getting a low yield in my Suzuki coupling of a 2-halopyridine. What can I do?
-
A2: 2-Pyridylboronic acids are known to be unstable and can undergo protodeboronation.[2][4] Using a more stable derivative like the N-phenyldiethanolamine ester or a trifluoroborate salt can improve yields.[5][6] Also, ensure your reaction is rigorously deoxygenated, as trace oxygen can lead to catalyst decomposition.
-
-
Q3: Which halogen is better for the 2-halopyridine starting material, bromine or chlorine?
-
A3: Generally, aryl bromides are more reactive than aryl chlorides in both Negishi and Suzuki couplings.[2] However, with modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), high yields can be achieved with aryl chlorides as well.[5] The choice may depend on the cost and availability of the starting materials.
-
Workflow for Troubleshooting Cross-Coupling Reactions
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
This step involves the palladium-catalyzed amination of the 2'-halo-[2,3'-bipyridine] intermediate.
Experimental Protocol
| Reagent/Parameter | Condition |
| Aryl Halide | 2'-Chloro- or 2'-bromo-[2,3'-bipyridine] (1.0 eq) |
| Amine Source | Ammonia (as a solution in dioxane or from an ammonium salt like (NH₄)₂SO₄) or a protected amine (e.g., benzophenone imine) followed by deprotection. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like BrettPhos Pd G3 (1-2 mol%) |
| Ligand | BrettPhos, Xantphos, or RuPhos (2-4 mol%) |
| Base | NaOtBu, K₃PO₄, or LiHMDS (1.5-2.5 eq) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Ensure strict anaerobic conditions. - Use a pre-catalyst for reliable active species formation. - The choice of ligand is critical; screen different bulky, electron-rich phosphine ligands. |
| Poor choice of base | - The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often effective. - For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[7] | |
| Side reactions | - Hydrodehalogenation: The aryl halide is reduced instead of aminated. This can be minimized by ensuring efficient coupling through ligand and base optimization.[8] - β-Hydride Elimination: Can occur with certain substrates, leading to byproducts.[8] The use of bulky ligands helps to suppress this pathway. | |
| Formation of Diarylamine Byproduct | Over-reaction of the primary amine product | - Use a slight excess of the aryl halide. - If using an ammonia equivalent, control the stoichiometry carefully. Using ammonium salts can sometimes provide better selectivity for the primary amine.[9] |
| Difficulty with Volatile Amines | Loss of amine from the reaction mixture | - Perform the reaction in a sealed tube or a high-pressure vessel.[10] |
| Incomplete Reaction with Aryl Chlorides | Lower reactivity of aryl chlorides | - Use more electron-rich and sterically hindered ligands (e.g., BrettPhos, RuPhos). - Higher reaction temperatures may be required.[11] |
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
-
Q1: My reaction is not going to completion, and I see a lot of the starting aryl halide remaining. What should I do?
-
A1: This often points to an issue with the catalyst's activity or the reaction conditions. Ensure your solvent is anhydrous and thoroughly degassed. The choice of ligand is paramount; what works for one substrate may not be optimal for another. Consider screening a panel of ligands (e.g., BrettPhos, SPhos, Xantphos). Also, verify the quality and strength of your base.
-
-
Q2: I am trying to introduce a primary amine group using ammonia, but the reaction is messy. Are there better alternatives?
-
Q3: Can I use water in my Buchwald-Hartwig reaction?
-
A3: While the reaction is generally run under anhydrous conditions, some protocols have been developed for aqueous media, often using specific water-soluble ligands. However, for standard procedures, water can interfere with the catalytic cycle and should be avoided.
-
Workflow for Buchwald-Hartwig Amination Troubleshooting
Caption: Troubleshooting logic for low-yield Buchwald-Hartwig amination.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of Aminobipyridines
Welcome to the technical support center for the synthesis of aminobipyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aminobipyridines?
A1: The primary synthetic routes to aminobipyridines include:
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Chichibabin Reaction: Direct amination of a pyridine ring using sodium amide.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: Coupling of a halo-bipyridine with an amine or a bipyridinyl-amine with a halopyridine.
-
Suzuki-Miyaura Coupling: Reaction of a halo-aminopyridine with a pyridylboronic acid or ester, or an aminopyridylboronic acid with a halopyridine.
-
-
Ullmann Condensation: A copper-catalyzed reaction between a halo-bipyridine and an amine.
Q2: I am observing a significant amount of a dimeric byproduct in my Chichibabin reaction. What is it and how can I minimize it?
A2: The dimeric byproduct is likely the result of a side reaction where two pyridine molecules couple. To minimize dimerization, it is crucial to control the reaction conditions. For instance, in the synthesis of 2-amino-4-tert-butylpyridine from 4-tert-butylpyridine using sodium amide in xylene, the reaction at atmospheric pressure can yield as much as 89% of the dimer.[1] Increasing the pressure with nitrogen can significantly favor the desired amination product.
Q3: My Buchwald-Hartwig amination is giving me a low yield of the desired aminobipyridine and a significant amount of a dehalogenated bipyridine. What is happening?
A3: The dehalogenated bipyridine is a result of a common side reaction called hydrodehalogenation, which can be promoted by β-hydride elimination from the amine or the palladium-amido complex. To mitigate this, consider the following:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination.
-
Base Selection: The choice of base is critical. A weaker base might not be effective, while a very strong base can sometimes promote side reactions.
-
Temperature Control: Lowering the reaction temperature may help to reduce the rate of the hydrodehalogenation side reaction.
Q4: In my Suzuki-Miyaura coupling to form an aminobipyridine, I am observing significant homocoupling of my starting materials. How can I prevent this?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To favor the desired cross-coupling product, you can:
-
Optimize the Catalyst System: The choice of palladium precursor and ligand is crucial. Some ligands are more prone to promoting homocoupling than others.
-
Control Stoichiometry: Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other.
-
Temperature and Reaction Time: Carefully controlling the temperature and reaction time can minimize the formation of homocoupling byproducts.
Troubleshooting Guides
Problem 1: Low Yield in Aminobipyridine Synthesis
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Reagent Quality | Ensure all reagents, especially the palladium catalyst, ligands, and bases, are of high purity and handled under appropriate inert conditions. |
| Inefficient Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, RuPhos, SPhos) to find the optimal combination for your specific substrates. |
| Incorrect Base | The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is critical. The pKa of the base should be appropriate for the specific coupling reaction. |
| Suboptimal Solvent | The reaction solvent can significantly impact the outcome. Screen common solvents for the specific reaction, such as toluene, dioxane, or DMF. |
| Reaction Temperature Too Low or Too High | Optimize the reaction temperature. Too low a temperature may lead to incomplete conversion, while too high a temperature can cause decomposition of reactants or products. |
| Presence of Water or Oxygen | Many cross-coupling reactions are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) with dry solvents. |
Problem 2: Formation of Dimerization Byproduct in Chichibabin Reaction
Quantitative Impact of Pressure on Dimerization:
| Substrate | Reaction Conditions | Yield of Aminated Product | Yield of Dimer Product |
| 4-tert-butylpyridine | Xylene, NaNH₂, atmospheric pressure | 11% | 89% |
| 4-tert-butylpyridine | Xylene, NaNH₂, 350 psi N₂ | 74% | 26% |
Troubleshooting Steps:
-
Increase Nitrogen Pressure: As indicated by the data, performing the reaction under elevated nitrogen pressure can significantly suppress the formation of the dimeric byproduct.[1]
-
Optimize Reaction Temperature: While higher temperatures are often required, excessive heat can favor dimerization. A careful optimization of the temperature profile is recommended.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. While aprotic solvents like xylene are common, exploring other options may be beneficial.
Problem 3: Presence of Homocoupling and Other Byproducts in Suzuki-Miyaura Coupling
Common Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Troubleshooting Steps |
| Homocoupled Bipyridine | Coupling of two molecules of the halo-bipyridine or pyridylboronic acid. | Optimize catalyst/ligand system; adjust stoichiometry of reactants. |
| Dehalogenated Pyridine | Reductive dehalogenation of the starting halo-pyridine. | Use a less reactive base; lower the reaction temperature. |
| Protodeborylation Product | Cleavage of the C-B bond of the boronic acid by a proton source. | Ensure anhydrous conditions; use a non-protic solvent. |
Experimental Protocols
Buchwald-Hartwig Amination of 2-Bromopyridine with an Aminopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative
-
Aminopyridine derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative (1.0 eq), aminopyridine derivative (1.2 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Add sodium tert-butoxide (1.4 eq) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Reaction Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Optimization of reaction conditions for Suzuki coupling of 2-halopyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-halopyridines. The following information is designed to help overcome common challenges and optimize reaction conditions for this critical transformation in modern synthetic chemistry.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of 2-halopyridines, offering potential causes and actionable solutions.
Question 1: Why is the yield of my Suzuki coupling reaction with a 2-halopyridine consistently low?
Answer:
Low yields in the Suzuki coupling of 2-halopyridines are a frequent challenge and can stem from several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the metal catalyst can complicate the reaction.[1][2][3] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.[1][4] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.
-
Inefficient Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium complex, can be slow for electron-deficient heteroaryl boron derivatives.[5]
-
Protodeboronation of the Boronic Acid: 2-Pyridylboronic acids are known to be unstable and can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][3][6] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[7][8]
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct, reducing the amount available for the desired cross-coupling reaction. This is often exacerbated by the presence of oxygen.[9][10]
-
Inappropriate Choice of Base or Solvent: The selection of base and solvent is crucial and often substrate-dependent.[7][11] A systematic screening of different bases and solvents may be necessary to find the optimal conditions for your specific substrates.
Question 2: I am observing significant amounts of homocoupling and other side products. How can I minimize these?
Answer:
The formation of side products such as homocoupled boronic acids (biaryls) and dehalogenated starting material is a common issue.[9][12] Strategies to minimize these include:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[10] Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[9]
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.
-
Control of Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.
-
Purity of Reagents: Ensure that the 2-halopyridine and boronic acid derivatives are pure, as impurities can sometimes interfere with the catalytic cycle.
Question 3: My 2-chloropyridine substrate is unreactive. What conditions are recommended for coupling less reactive aryl chlorides?
Answer:
2-Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the oxidative addition step more challenging.[13][14] To achieve successful coupling with 2-chloropyridines, consider the following:
-
Use of Specialized Catalysts and Ligands: Highly active catalyst systems are often required. Catalysts based on bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or phosphine oxide ligands have shown success.[5][15] Palladacycle catalysts are also known for their high activity with challenging substrates.[14]
-
Stronger Bases: The use of stronger bases like potassium phosphate (K₃PO₄) can be beneficial in promoting the catalytic cycle with less reactive chlorides.
-
Higher Reaction Temperatures: Increased temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond. Microwave irradiation can be an effective method for rapidly reaching and maintaining higher temperatures.[12]
-
Choice of Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used.[5][7][12]
Optimization of Reaction Conditions: Data Tables
The following tables summarize quantitative data from various studies on the Suzuki coupling of 2-halopyridines, providing a starting point for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| 2-Halopyridine | Boronic Acid Derivative | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 | 70.0 |
| 2-Chloropyridine | Arylboronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)biphenyl | KF | Dioxane | 110 | Good to Excellent |
| 2-Bromopyridine | Pyridyl-2-boronic ester | Pd catalyst 1a (3) | Phosphine Chloride | Cs₂CO₃ | Dioxane | 90 | 75 |
| 2-Chloropyridine | Alkyl pinacol boronic ester | Pd(OAc)₂ (2) | Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | 80 | 85 |
Data compiled from multiple sources for illustrative purposes.[1][5][11][12]
Table 2: Influence of Base and Solvent on Reaction Outcome
| 2-Halopyridine | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | EtOH/H₂O | 120 | 57.6 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMA/H₂O | 120 | 63.4 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 70.0 |
| 3-Amino-2-chloropyridine | Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 85 | 95 |
Data compiled from multiple sources to highlight trends.[12][16]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine:
Note: This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (or a pre-formed catalyst complex).
-
Reaction: Heat the reaction mixture to the desired temperature with stirring for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner: 2-bromopyridine or 2-chloropyridine?
A1: 2-Bromopyridines are generally more reactive and often give higher yields under milder conditions compared to 2-chloropyridines.[13][16] However, 2-chloropyridines are often more readily available and cost-effective, making them attractive for large-scale synthesis. With the development of highly active catalyst systems, the coupling of 2-chloropyridines has become much more feasible.[15]
Q2: Can I run the Suzuki coupling of 2-halopyridines under air?
A2: While some robust catalyst systems may tolerate small amounts of air, it is generally recommended to perform the reaction under an inert atmosphere (nitrogen or argon). Oxygen can lead to the oxidative degradation of phosphine ligands and promote the undesirable homocoupling of the boronic acid, both of which can significantly reduce the yield of the desired product.[10]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays several crucial roles in the catalytic cycle. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is necessary for the transmetalation step.[15][17] The base also helps in the regeneration of the active Pd(0) catalyst. The choice of base can influence the reaction rate and selectivity.
Q4: Are there any alternatives to boronic acids for this reaction?
A4: Yes, boronic esters (e.g., pinacol esters) and organotrifluoroborate salts are common alternatives.[7][17] These reagents are often more stable than the corresponding boronic acids, being less prone to protodeboronation, which can be a significant side reaction with 2-pyridylboronic acids.[2][3][8]
Visualizations
Caption: General workflow for optimizing the Suzuki coupling of 2-halopyridines.
Caption: Common side reactions in the Suzuki coupling of 2-halopyridines.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polar Amine Compounds
Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these often-problematic molecules.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the purification of polar amine compounds using various chromatographic techniques.
Issue 1: Poor or No Retention on Reversed-Phase (C18) Columns
Question: My polar amine compound is eluting in the void volume or showing very little retention on my C18 column. What can I do?
Answer: This is a common problem due to the high polarity of the amine and its potential for ionization. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention of polar amines on C18 columns.
Detailed Steps:
-
Adjust Mobile Phase pH: The retention of basic amines on reversed-phase columns can be significantly influenced by the pH of the mobile phase.[1]
-
Action: Increase the pH of the mobile phase to two or more units above the pKa of the amine.[1] This suppresses the ionization of the amine, making it less polar and increasing its retention on the nonpolar stationary phase.
-
Recommended Buffers: Use a pH-stable column and a buffer system compatible with your desired pH range. Volatile buffers are preferable if the sample is to be lyophilized.
-
-
Introduce an Ion-Pairing Agent: Ion-pairing agents are molecules that contain a hydrophobic part and an ionic part. They are added to the mobile phase to form a neutral ion-pair with the charged amine, which can then be retained by the reversed-phase column.[2][3]
-
Action: Add an ion-pairing agent with an opposite charge to your amine to the mobile phase. For basic amines (positively charged), anionic ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are commonly used.
-
Caution: Ion-pairing agents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[2]
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[4][5] It is well-suited for the retention and separation of highly polar compounds.[4][5][6]
-
Action: Use a HILIC column (e.g., bare silica, amino, or diol) with a mobile phase consisting of a high percentage of acetonitrile and a small amount of aqueous buffer.
-
-
Derivatization: Chemical derivatization can be used to modify the amine to make it less polar and more amenable to reversed-phase chromatography.[7][8][9]
-
Action: React the amine with a derivatizing agent to introduce a hydrophobic group. This is often a last resort due to the additional reaction and purification steps required.
-
Issue 2: Peak Tailing and Poor Peak Shape on Silica Gel Columns
Question: My polar amine compound is showing significant peak tailing on a standard silica gel column. How can I improve the peak shape?
Answer: Peak tailing of amines on silica gel is typically caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface.[10][11] Here’s how to address this issue:
Troubleshooting Workflow:
References
- 1. biotage.com [biotage.com]
- 2. helixchrom.com [helixchrom.com]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. biotage.com [biotage.com]
- 11. youtube.com [youtube.com]
Preventing double amination in bipyridine synthesis
Welcome to the technical support center for bipyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on preventing undesired double amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is double amination in the context of bipyridine synthesis?
A1: Double amination is a common side reaction during the synthesis of mono-amino bipyridines from dihalo-bipyridine precursors. In reactions like the Buchwald-Hartwig amination, the goal is often to substitute a single halogen atom with an amine. However, the second halogen can also react, leading to the formation of a di-amino bipyridine byproduct, which can complicate purification and reduce the yield of the desired mono-aminated product.
Q2: Why is controlling mono- vs. di-amination important?
A2: Control over selectivity is crucial for synthesizing unsymmetrical bipyridines, which are important building blocks in pharmaceuticals, agrochemicals, and materials science.[1] Achieving high selectivity for the mono-aminated product simplifies downstream purification, improves overall yield, and ensures the correct isomer is produced for subsequent reactions.
Q3: What are the primary factors that influence the level of double amination?
A3: The main factors influencing the ratio of mono- to di-amination in palladium-catalyzed cross-coupling reactions are:
-
Stoichiometry of the Amine: Using a smaller excess of the amine can favor mono-amination.
-
Reaction Temperature and Time: Lower temperatures and shorter reaction times can help to stop the reaction after the first amination.
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. Bulky phosphine ligands can sterically hinder the second amination.
-
Base: The strength and solubility of the base can affect the rate of both amination steps.[2]
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates.
Troubleshooting Guide: Preventing Double Amination
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: My reaction is producing a high percentage of the double-aminated product.
-
Possible Cause: The reaction conditions (temperature, time, stoichiometry) are too harsh, or the catalytic system is too reactive, driving the reaction to completion.
-
Solutions:
-
Reduce Amine Stoichiometry: Decrease the equivalents of your amine nucleophile to be closer to a 1:1 ratio with the dihalo-bipyridine.
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature. For example, if you are running the reaction at 100°C, try reducing it to 80°C or even room temperature, though this may require longer reaction times.[2]
-
Decrease Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed and before significant amounts of the di-aminated product are formed.
-
Change the Base: Switch to a weaker base. Strong bases like NaOtBu can accelerate the second amination. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2]
-
Problem 2: I've tried adjusting the reaction conditions, but I'm still getting poor selectivity.
-
Possible Cause: The chosen palladium catalyst and ligand system may not be optimal for selective mono-amination.
-
Solutions:
-
Screen Different Ligands: The steric and electronic properties of the phosphine ligand play a crucial role. Bidentate ligands like BINAP or DPPF have been shown to be effective in controlling selectivity.[3] Sterically hindered, bulky ligands can also physically block the second reactive site after the first amination has occurred.
-
Use a Pre-catalyst: Palladium pre-catalysts can offer more reliable formation of the active catalytic species compared to generating the catalyst in situ from sources like Pd(OAc)₂.[2]
-
Consider a Different Halide: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend I > Br > Cl.[2] If you are using a diiodo- or dibromo-bipyridine, switching to a chloro-bromo-bipyridine could provide greater selectivity due to the different reactivities of the halogens.
-
Problem 3: The mono-aminated product is formed, but it reacts further to give the di-aminated product during workup or purification.
-
Possible Cause: Residual active catalyst may be present during workup, or the purification conditions (e.g., high temperatures during column chromatography) could be promoting further reaction.
-
Solutions:
-
Thoroughly Quench the Reaction: Ensure the reaction is properly quenched to deactivate the palladium catalyst before proceeding with the workup.
-
Purify at Lower Temperatures: If using column chromatography, avoid excessive heating. Consider using a purification method that can be performed at room temperature.
-
Data on Reaction Conditions for Selective Mono-amination
The following table summarizes reaction conditions that have been used to achieve selective mono-amination of dihalopyridines. While the substrate is not a bipyridine, these conditions provide a strong starting point for optimization.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (Mono/Di) | Reference |
| 2,6-Dibromopyridine | (R)-1-phenylethylamine (6 equiv.) | None (Microwave) | None | H₂O | 150-205 | 2.5 | High selectivity for mono | [4][5] |
| 2,6-Dibromopyridine | 2,4-dimethylaniline | None (Microwave) | None | H₂O | 190-215 | 2.5 | 55% (Mono) | [5] |
| 4,6-Dichloropyrimidine | Adamantyl-amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 60-90% (Mono) | [6] |
| 2,6-Dichloropyrazine | Adamantyl-amine | Pd(OAc)₂ / Ph-JosiPhos | NaOtBu | Toluene | 100 | 12 | 30-90% (Mono) | [6] |
Experimental Protocols
Protocol: Selective Mono-amination of 6,6'-Dibromo-2,2'-bipyridine
This protocol is a representative procedure based on established methods for selective mono-amination of dihalopyridines and should be optimized for your specific substrate and amine.
Materials:
-
6,6'-Dibromo-2,2'-bipyridine
-
Amine of choice (1.1 equivalents)
-
Pd₂(dba)₃ (Palladium catalyst, 2 mol%)
-
Xantphos (Ligand, 4 mol%)
-
Cs₂CO₃ (Base, 2.0 equivalents)
-
Anhydrous, degassed dioxane (Solvent)
Procedure:
-
Preparation: In a glovebox, add 6,6'-dibromo-2,2'-bipyridine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuation and Backfilling: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed dioxane, followed by the amine.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono- and di-aminated products.
-
Quenching: Once the starting material is consumed and before significant formation of the di-aminated product, cool the reaction to room temperature and quench by adding water.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated bipyridine.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the amination of a dihalo-bipyridine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for excessive double amination.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Buchwald-Hartwig amination of pyridines
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with low yields in the Buchwald-Hartwig amination of pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a pyridine substrate is sluggish or not proceeding to completion. What are the most common causes?
Low or incomplete conversion in the amination of pyridines can stem from several factors. The pyridine nitrogen itself can act as an inhibitor by coordinating to the palladium catalyst, thus disrupting the catalytic cycle.[1] Additionally, electron-deficient pyridines can be challenging substrates. Other common issues include the choice of an inappropriate ligand-base combination, poor solubility of reaction components, or catalyst deactivation over the course of the reaction.
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[2] This can be promoted by β-hydride elimination from the palladium-amido complex, particularly with certain amines. To mitigate this, consider the following:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway.
-
Base Selection: The choice of base can be critical. In some systems, switching from a strong alkoxide base like NaOtBu to a weaker carbonate or phosphate base may reduce the rate of side reactions, although this may require higher temperatures.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress this side reaction.
Q3: How does the electronic nature of the pyridine ring affect the reaction?
The electronic properties of the pyridine ring significantly influence its reactivity. Electron-deficient pyridines (e.g., those bearing electron-withdrawing groups) are generally more challenging substrates for oxidative addition, which is often the rate-limiting step. Conversely, while electron-rich pyridines are more reactive in oxidative addition, the product aminopyridine can be a more potent inhibitor of the catalyst. Careful optimization of the ligand and reaction conditions is necessary to balance these effects.
Q4: Can the position of the halide on the pyridine ring (2-, 3-, or 4-position) impact the reaction outcome?
Yes, the position of the leaving group is crucial. 2-Halopyridines can present unique challenges due to the proximity of the nitrogen atom, which can chelate to the palladium center and inhibit catalysis.[1] 3- and 4-halopyridines tend to behave more like conventional aryl halides, but their electronic properties still play a significant role. The reactivity order can be highly dependent on the specific substrate, amine, and catalytic system employed.
Q5: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility is a frequent cause of reaction failure. If reactants, reagents, or intermediates are not fully dissolved, reaction rates can be severely diminished. It is advisable to screen a range of solvents. Toluene and dioxane are common choices, but other solvents like THF or t-BuOH can be effective.[3] In some cases, using a co-solvent system or increasing the reaction temperature can improve solubility and lead to higher yields.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in your Buchwald-Hartwig amination of pyridines.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig reactions.
Data Presentation: Parameter Optimization
Optimizing the choice of ligand and base is critical for achieving high yields, especially with challenging pyridine substrates. The ideal combination is highly substrate-dependent.
Table 1: General Ligand and Base Selection Guide
| Issue / Substrate Type | Recommended Ligand Class | Recommended Base | Rationale & Considerations |
| General 2-Halopyridines | Bulky Dialkylbiarylphosphines (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄ | Bulky ligands can promote reductive elimination and overcome catalyst inhibition by the pyridine nitrogen. |
| Electron-Deficient Pyridines | Electron-Rich Ligands (e.g., BrettPhos, tBuXPhos) | Cs₂CO₃, K₃PO₄ | More electron-donating ligands facilitate the oxidative addition step, which is often slow with these substrates. |
| Sterically Hindered Substrates | Less Bulky Biarylphosphines (e.g., SPhos) or Josiphos-type ligands | NaOtBu | Balances the need for reactivity with avoiding steric clash between the ligand, pyridine, and amine. |
| Base-Sensitive Functional Groups | Any effective ligand | K₃PO₄, Cs₂CO₃ | Weaker inorganic bases are more compatible with sensitive groups like esters or nitro groups than strong alkoxides.[3] |
Table 2: Example Yields for Amination of 2-Bromopyridines with Volatile Amines
The following data illustrates the successful application of a specific protocol for the amination of 2-bromopyridines. Yields are generally high, but vary based on the amine's structure.
| 2-Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 95 |
| 2-Bromopyridine | n-Propylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 72 |
| 2-Bromo-6-methylpyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 85 |
| 2-Bromo-6-methylpyridine | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55 |
Data adapted from a study on the amination of 2-bromopyridines with volatile amines. The use of 1,3-Bis(diphenylphosphino)propane (dppp) as the ligand was effective in this specific context.[1]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a 2-Bromopyridine
This procedure is a representative example and should be optimized for specific substrates.
Reagents & Equipment:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the 2-bromopyridine, the amine (if solid), the palladium precatalyst, the base, and the stir bar to the Schlenk tube.
-
Solvent and Amine Addition: If the amine is a liquid, add it via syringe at this stage. Add the anhydrous, degassed solvent to the tube.
-
Reaction Setup: Seal the Schlenk tube securely. If not in a glovebox, evacuate and backfill the tube with inert gas three times.
-
Heating and Stirring: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
Stability issues of [2,3'-Bipyridin]-2'-amine under acidic or basic conditions
Technical Support Center: [2,3'-Bipyridin]-2'-amine
This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in acidic and basic solutions?
A1: While specific stability data for this compound is not extensively published, aminopyridine derivatives can be susceptible to degradation under harsh acidic or basic conditions. The stability of pyridine derivatives is influenced by the nature and position of substituents on the pyridine rings.[1] In strongly acidic solutions, the nitrogen atoms of the pyridine rings and the exocyclic amine can be protonated, which may alter the electronic structure and reactivity of the molecule. Under strongly basic conditions, deprotonation or reaction with strong nucleophiles can occur. For definitive stability data, it is recommended to perform forced degradation studies under your specific experimental conditions.[2]
Q2: Are there any known degradation pathways for this compound?
A2: Specific degradation pathways for this compound are not well-documented in the public domain. However, based on the chemistry of pyridine derivatives, potential degradation pathways could include hydroxylation of the pyridine rings, particularly under oxidative conditions.[3] In forced degradation studies, which are designed to accelerate degradation, a variety of degradation products may be formed depending on the stressor (e.g., acid, base, oxidant, light, heat).[4][5] It is crucial to analyze stressed samples using a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to identify and characterize any degradation products.
Q3: How can I determine the stability of this compound in my specific formulation or experimental setup?
A3: To determine the stability in your specific context, a forced degradation study is the recommended approach.[2][6] This involves subjecting a solution of this compound to various stress conditions that are more severe than the intended storage or experimental conditions. The typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., 70°C.
-
Photostability: Exposure to UV/VIS light.[7]
By analyzing the samples at different time points, you can establish the degradation profile and identify the conditions under which the compound is stable.
Q4: What are the best practices for storing solutions of this compound?
A4: Based on general principles for chemical stability, it is advisable to store solutions of this compound in a cool, dark place. If possible, store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles. The optimal pH for storage should be determined through stability studies, but neutral or slightly acidic conditions (pH 4-6) are often a reasonable starting point for many amine-containing compounds to balance solubility and stability.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after sample preparation in acidic or basic buffer. | Degradation of this compound. | Perform a time-course study in the buffer to assess stability. Consider using a milder pH or preparing the sample immediately before analysis. |
| Loss of compound over time when stored in solution. | Instability under the storage conditions (temperature, light, pH, oxygen). | Re-evaluate storage conditions. Store at a lower temperature, protect from light, and consider de-gassing the solvent. Determine the optimal pH for storage through a stability study. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the stock solution of this compound. | Prepare fresh stock solutions for critical experiments. Verify the purity of the stock solution using a suitable analytical method (e.g., HPLC-UV) before use. |
Quantitative Data Summary
The following table presents illustrative stability data for this compound under forced hydrolysis conditions. Note: This data is hypothetical and intended to serve as an example of how to present stability data. Actual results may vary.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.5 | 5.2 | 2.3 | |
| 8 | 85.3 | 9.8 | 4.9 | |
| 24 | 70.1 | 20.5 | 9.4 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 98.2 | 1.1 | 0.7 | |
| 8 | 96.5 | 2.3 | 1.2 | |
| 24 | 91.8 | 5.9 | 2.3 | |
| pH 7.0 Buffer, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.8 | <0.1 | <0.1 |
Experimental Protocols
Protocol: Forced Hydrolysis Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Acidic Condition: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic Condition: To a separate vial, add the same volume of stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
Incubation:
-
Place the acidic and basic sample vials, along with a control vial, in a water bath or oven set to 60°C.
-
Store the main control sample at 4°C.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis:
-
Immediately after withdrawal, neutralize the acidic and basic samples to stop further degradation. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl.
-
Analyze all samples (including the control) by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control sample at time 0.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions for Bipyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bipyridines via palladium-catalyzed cross-coupling reactions, with a specific focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a Suzuki-Miyaura reaction to synthesize bipyridines?
A typical catalyst loading for Suzuki-Miyaura cross-coupling can vary significantly based on the specific substrates, ligands, and reaction conditions. Historically, the synthesis of bipyridines often required high palladium catalyst loadings, sometimes greater than 10 mol%, to achieve moderate yields of 50-65%.[1][2][3] This was often necessary to overcome issues of catalyst deactivation caused by the strong coordination of the bipyridine product to the palladium catalyst, which inhibits its activity.[1][2][3]
However, modern catalytic systems have been developed that are far more efficient. With optimized ligands and conditions, it is common to see loadings in the range of 1-5 mol%.[4] For example, one study found that 5 mol% of bis(triphenylphosphino)palladium dichloride was optimal for their system.[4] In some highly efficient systems, loadings can be as low as 0.01 mol% while maintaining excellent yields.[1] Generally, for many Suzuki reactions, loadings of 1 mol% or even lower are frequently reported.[5]
Q2: My reaction yield is poor. Could incorrect catalyst loading be the cause?
Yes, incorrect catalyst loading is a primary suspect for low yields. There is a direct correlation between the amount of active catalyst and the reaction outcome.
-
Loading is too low: If the catalyst loading is insufficient, the reaction may stall before all the limiting reagent is consumed, resulting in a low yield. In one study, decreasing the catalyst from 5 mol% to 1 mol% caused the product yield to drop from 69% to 37%.[4]
-
Catalyst Deactivation: Bipyridine synthesis is particularly prone to catalyst deactivation where the bipyridine product binds strongly to the palladium center, removing it from the catalytic cycle.[3] This can produce the same outcome as starting with too little catalyst, leading to low conversion rates.[3]
Therefore, if you are experiencing low yields, evaluating and optimizing the catalyst loading is a critical troubleshooting step.
Q3: What are the negative effects of using too much catalyst?
While it may seem that adding more catalyst will guarantee a better result, excessive catalyst loading can be detrimental and should be avoided for several reasons:
-
Increased Side Reactions: High catalyst concentrations can promote unwanted side reactions. A common issue is the homocoupling of starting materials (Ullmann-type coupling), which complicates purification and reduces the yield of the desired bipyridine product.[6][7]
-
Cost: Palladium catalysts and their associated ligands are expensive. Using an excessive amount significantly increases the overall cost of the synthesis.
-
Product Contamination: For applications in drug development, minimizing heavy metal contamination in the final product is crucial. Higher initial catalyst loading leads to greater residual palladium, requiring more intensive and costly purification steps.[8]
-
Difficult Purification: A higher catalyst load can sometimes lead to the formation of palladium black or other insoluble catalyst-derived species, complicating the work-up and purification process.[9][10]
Q4: How do I empirically determine the optimal catalyst loading for my reaction?
The most reliable method is to perform a systematic optimization study. This involves running a series of small-scale parallel reactions where only the catalyst concentration is varied while all other parameters (temperature, concentration, substrate ratio, base, solvent) are kept constant.
A typical screening process would look like this:
-
Set up identical reactions with a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%).
-
Run the reactions for the same amount of time.
-
Monitor the consumption of the starting material and the formation of the product using a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
The optimal loading is the lowest amount that gives the highest yield in a reasonable timeframe without significant byproduct formation.
Q5: My reaction is producing a lot of homocoupling byproducts. How can I fix this?
The formation of homocoupled dimers is a frequent side reaction in cross-coupling chemistry.[7] If you observe significant amounts of these impurities, consider the following troubleshooting steps related to catalyst loading and reaction conditions:
-
Reduce Catalyst Loading: As mentioned, an overly high concentration of the catalyst can promote homocoupling. Try reducing the loading to the optimal level determined by screening.
-
Ensure an Inert Atmosphere: Homocoupling is often linked to the presence of oxygen.[6] Ensure your solvent is properly degassed (e.g., by sparging with nitrogen or argon for 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[9]
-
Check Reagent Purity: Impurities in your starting materials, particularly the organoboron reagent, can sometimes contribute to side reactions.
Data on Catalyst Loading Optimization
The following table summarizes experimental data from a study on the synthesis of an amino-substituted bipyridine, illustrating the direct impact of catalyst loading on reaction yield.[4]
| Catalyst Loading (mol%) | Reaction Time (hours) | Product Yield (%) |
| 1 | 8 | 37 |
| 5 | 8 | 69 |
| 10 | 8 | 67 |
Reaction Conditions: 2-Chloro-3-aminopyridine with 2-methoxy-5-pyridylboronic acid, Pd(PPh₃)₂Cl₂ catalyst, 1M Na₂CO₃, in 1,4-dioxane at reflux.[4] As the data shows, increasing the catalyst from 1 to 5 mol% significantly improved the yield, while a further increase to 10 mol% offered no additional benefit, indicating that 5 mol% is the optimum for this specific transformation.[4]
Visual Guides
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for optimizing bipyridine synthesis.
General Experimental Workflow
Caption: Standard workflow for a Suzuki cross-coupling experiment.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of a bromopyridine with a pyridylboronic acid. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Equipment:
-
Bromopyridine derivative (1.0 equiv)
-
Pyridylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, or DMF, often with water)
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
Procedure:
-
Reagent Preparation:
-
To ensure accurate measurement of low catalyst loadings, consider preparing a stock solution of the palladium catalyst in a small amount of the reaction solvent. For example, dissolve 10 mg of the catalyst in 1 mL of solvent and add the required volume via syringe.
-
-
Reaction Setup:
-
Flame-dry the round-bottom flask and condenser under vacuum and allow to cool under a positive pressure of inert gas.[11]
-
Add the bromopyridine (1.0 equiv), pyridylboronic acid (1.2 equiv), and base (3.0 equiv) to the flask as solids.[9]
-
Seal the flask with a rubber septum, and cycle between vacuum and the inert gas supply three times to ensure the atmosphere is inert.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent(s) via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.[9][11]
-
Add the palladium catalyst (or the prepared stock solution) via syringe. If using a solid catalyst and ligand, add them with the other solids before purging the flask.
-
Briefly sparge the resulting solution with the inert gas for another 5-10 minutes to ensure it is fully deoxygenated.
-
-
Reaction Execution:
-
Attach the condenser and ensure a gentle flow of inert gas through the top.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Allow the reaction to proceed for the intended duration (typically 2-24 hours). Monitor its progress periodically by taking small aliquots for analysis (e.g., by TLC or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature.[11]
-
Add water to dissolve the inorganic salts and extract the mixture with an organic solvent like ethyl acetate (3x volume).[12]
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
The crude product can then be purified by flash column chromatography on silica gel to isolate the desired bipyridine.[9]
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. rose-hulman.edu [rose-hulman.edu]
How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the synthesis of [2,3'-Bipyridin]-2'-amine and related nitrogen-containing heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue: High Palladium Content in the Final Product After Initial Purification
-
Possible Cause 1: Strong Chelation of Palladium to the Bipyridine Moiety. The nitrogen atoms in the bipyridine structure can act as strong ligands, binding tightly to the palladium catalyst and making it difficult to remove through standard methods like filtration or simple solvent extraction.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol), dimercaptotriazine (DMT)-based (e.g., SiliaMetS® DMT), or cysteine-based scavengers are often effective.[1] The choice of scavenger may need to be optimized for your specific reaction conditions.
-
Optimize Scavenging Conditions: Experiment with parameters such as scavenger-to-product ratio, temperature, and reaction time. A design of experiments (DoE) approach can be beneficial in identifying the optimal conditions for palladium removal.[2]
-
Activated Carbon Treatment: Use activated carbon as a cost-effective alternative or in combination with other scavengers. Be aware that activated carbon can sometimes lead to product loss through non-specific adsorption.[3][4]
-
Issue: Product Loss During the Scavenging Process
-
Possible Cause 1: Non-specific Adsorption of the Product onto the Scavenger. Some scavengers, particularly activated carbon, can adsorb the desired product in addition to the palladium catalyst, leading to reduced yields.[3][4]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Adjust Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. A solvent in which the product is highly soluble may minimize its adsorption to the scavenger.
-
Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through optimization experiments.
-
Issue: Inconsistent Palladium Removal Results
-
Possible Cause 1: Variation in the Palladium Species. The nature of the palladium species in the reaction mixture (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary, affecting the efficiency of a given removal method.
-
Troubleshooting Steps:
-
Characterize the Palladium Species (if possible): Understanding the form of the residual palladium can help in selecting the most appropriate scavenger.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.
-
Standardize the Reaction Work-up: Ensure that the work-up procedure prior to scavenging is consistent to minimize variability in the palladium species present.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing palladium from this compound?
A1: Due to the strong chelating nature of the bipyridine-amine scaffold, a multi-step approach is often the most effective. This typically involves an initial purification step such as filtration or crystallization, followed by treatment with a specialized palladium scavenger. Thiol-based, DMT-based, and cysteine-based silica scavengers have shown high efficacy in removing palladium from nitrogen-containing compounds.[1] Activated carbon is another viable, cost-effective option, though it may require more optimization to prevent product loss.[3][4]
Q2: How can I quantify the amount of residual palladium in my product?
A2: The most common and accurate methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[5] X-ray Fluorescence (XRF) can also be used. For a more rapid, high-throughput screening of palladium levels during process optimization, colorimetric or fluorometric detection kits are available.[5]
Q3: What are the regulatory limits for palladium in pharmaceutical products?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is used to calculate the maximum allowable concentration in a given drug product, often expressed in parts per million (ppm). It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q4: Can I use crystallization to remove the palladium catalyst?
A4: Crystallization can be an effective method for reducing palladium levels, especially when combined with additives like N-acetylcysteine or thiourea, which can help keep the palladium in the mother liquor.[5] However, in some cases, the palladium-product complex may co-crystallize, leading to the concentration of the impurity in the final product. Therefore, it is essential to analyze the palladium content of the crystallized product to ensure its removal.
Q5: What is the general principle behind using a metal scavenger?
A5: Metal scavengers are typically solid supports (e.g., silica gel, polystyrene) functionalized with ligands that have a high affinity for a specific metal. When the scavenger is added to a solution containing the product and the metal impurity, the ligands on the scavenger bind to the metal, effectively "scavenging" it from the solution. The solid scavenger can then be easily removed by filtration, leaving a purified product solution.
Data Presentation
The following table summarizes the performance of various palladium removal methods for different nitrogen-containing compounds, providing an indication of the potential efficacy for this compound.
| Compound Type | Initial Pd (ppm) | Removal Method | Scavenger/Reagent | Conditions | Final Pd (ppm) | Reference |
| c-Met kinase inhibitor | 330 | Scavenging | Microporous polystyrene TMT | 0.20 wt, DMF, overnight | 7 | [3] |
| Naphthalenopiperazine HCl salt | >1300 | Scavenging | SiliaMetS® Thiol | 50 wt%, water/THF, 35°C, 17h | 2 | Pfizer Case Study |
| Indole derivative | 2239 | Scavenging (Binary System) | TMT (20 mol%) + Activated Charcoal (0.2 wt) | DCM, 20°C, 2h | 20 | [3] |
| General API | 300 | Activated Carbon Treatment | Darco KB-B | 0.2 wt, THF, 45°C, 18h | <1 | [3] |
| Nitro-reduced intermediate | High | Scavenging | Si-TMT | 0.03 wt, 35°C, 2h | <1 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Scavengers
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol, DMT, or Cysteine). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[1]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration. Note that some product loss due to adsorption on the carbon is possible.[3][4]
Visualizations
Caption: General workflow for the removal of palladium catalyst from the crude product.
Caption: Decision logic for selecting a palladium removal method.
References
Alternative purification methods for aminobipyridines besides silica gel chromatography
Technical Support Center: Aminobipyridine Purification
Welcome to the technical support center for the purification of aminobipyridines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common purification challenges, focusing on alternatives to silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to silica gel chromatography for purifying aminobipyridines?
While silica gel chromatography is a powerful technique, it can present challenges when purifying basic compounds like aminobipyridines. These challenges include:
-
Irreversible Adsorption: The acidic nature of silica can lead to strong binding or even decomposition of basic analytes, resulting in low recovery.
-
Peak Tailing: Acid-base interactions between the basic amine and acidic silanol groups on the silica surface can cause significant peak tailing, leading to poor separation and impure fractions.
-
Need for Modifiers: Overcoming these issues often requires treating the silica gel or adding basic modifiers (like triethylamine or ammonia) to the mobile phase, which can complicate solvent removal and introduce new impurities.
Alternatives such as acid-base extraction, recrystallization, ion-exchange chromatography, and supercritical fluid chromatography (SFC) can offer simpler, more efficient, and higher-yielding purification routes.
Q2: Which alternative purification method is best for my aminobipyridine?
The optimal method depends on the specific properties of your compound and the impurities present. The following decision tree can help guide your choice:
Q3: Can I use more than one of these techniques?
Absolutely. It is common to use a combination of methods to achieve high purity. For example, an initial acid-base extraction can be used to remove the bulk of acidic and neutral impurities, followed by recrystallization to obtain the final, highly pure product.
Troubleshooting Guides & Protocols
Acid-Base Extraction
This technique exploits the basicity of the aminobipyridine to move it between an organic solvent and an aqueous acid solution, leaving neutral and acidic impurities behind.[1]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently to release any pressure.[2]
-
Separation: Allow the layers to separate. The protonated aminobipyridine salt will be in the aqueous layer, while neutral impurities remain in the organic layer. Drain the lower aqueous layer into a clean flask.
-
Back-Wash (Optional): To remove any residual neutral impurities, add a fresh portion of the organic solvent to the collected aqueous layer, shake, and discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). The aminobipyridine will precipitate if it is a solid, or form an organic layer if it is an oil.
-
Final Extraction: Extract the neutralized aminobipyridine back into a fresh organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aminobipyridine.[3]
| Issue | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking. - High concentration of crude material. | - Allow the funnel to stand for a longer period. - Gently swirl or rock the funnel instead of shaking. - Add a small amount of brine (saturated NaCl solution). - Filter the entire mixture through a pad of Celite. |
| Low Recovery of Product | - Incomplete extraction from the organic layer. - Product is partially soluble in the aqueous base. - Incomplete basification before back-extraction. | - Perform additional extractions with the aqueous acid. - After basification, extract with the organic solvent more than three times. - Ensure the aqueous layer is sufficiently basic (pH > 10) before the final extraction. |
| Product Oiling Out | - The melting point of the aminobipyridine is low. | - After basification, extract the product with an organic solvent instead of waiting for precipitation.[4] |
| Product Doesn't Precipitate | - The aminobipyridine is highly soluble in the aqueous solution. - Not enough base was added. | - Extract the product with an organic solvent. - Add more base and re-check the pH. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by taking advantage of differences in solubility between the desired compound and impurities in a given solvent.[5]
-
Solvent Selection: Choose a solvent in which the aminobipyridine is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents to test include ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water or benzene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and cool again. - Scratch the inside of the flask with a glass rod at the liquid's surface. - Add a "seed crystal" of the pure compound. |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. - High concentration of impurities. | - Re-heat the solution and add more solvent to lower the saturation point, then cool slowly. - Ensure slow cooling; insulate the flask. - Consider a preliminary purification step (e.g., acid-base extraction) to remove impurities. |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with too much cold solvent. | - Concentrate the filtrate (mother liquor) and cool to obtain a second crop of crystals. - Use a pre-heated funnel and flask for hot filtration; add a slight excess of solvent before filtering. - Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. |
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their charge. For basic aminobipyridines, which are protonated at neutral or acidic pH, cation-exchange chromatography is the method of choice. The positively charged aminobipyridine binds to a negatively charged stationary phase.[7]
-
Resin Selection and Equilibration: Select a strong or weak cation exchange resin (e.g., Dowex 50X8).[8] Pack a column with the resin and equilibrate it with a low ionic strength buffer at a pH where the aminobipyridine is positively charged (e.g., 20 mM ammonium acetate, pH 5.0-8.5).
-
Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute neutral and negatively charged impurities.
-
Elution: Elute the bound aminobipyridine by either increasing the salt concentration (e.g., a linear gradient of 0.02 M to 1 M ammonium acetate) or by increasing the pH of the buffer to neutralize the charge on the compound.
-
Fraction Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Desalting: Combine the pure fractions and remove the buffer salts. This can be done by reverse-phase solid-phase extraction (SPE) or by extraction into an organic solvent after basification.
| Issue | Possible Cause(s) | Solution(s) |
| Product Does Not Bind | - pH of the buffer is too high, neutralizing the aminobipyridine. - Ionic strength of the sample/buffer is too high. | - Lower the pH of the equilibration buffer. - Desalt or dilute the sample before loading. Ensure the buffer has low ionic strength. |
| Product Elutes Too Early/Late | - Incorrect pH or salt gradient. | - Adjust the pH to be further from the pKa of the aminobipyridine for stronger binding. - Use a shallower salt gradient for better resolution of closely eluting compounds. |
| Poor Resolution | - Column is overloaded. - Flow rate is too high. | - Reduce the amount of sample loaded onto the column. - Decrease the flow rate to allow for better equilibration. |
| Low Recovery | - Product is binding irreversibly. | - Try a weaker ion-exchange resin. - Ensure the elution buffer conditions (pH or salt concentration) are sufficient to disrupt the binding. |
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. It is a fast, green alternative to normal-phase HPLC and is well-suited for purifying basic compounds.[9]
-
Column and Modifier Selection: For aminobipyridines, a 2-ethylpyridine or similar pyridine-based column often provides good peak shape and selectivity. The most common co-solvent is methanol.
-
Additive Selection: To improve the peak shape of basic compounds, a basic additive is often required. Start with 0.1-0.5% diethylamine (DEA) or ammonium hydroxide in the methanol co-solvent.
-
Analytical Method Development: Develop a separation method on an analytical SFC system to determine the optimal gradient and temperature.
-
Scale-Up: Scale the analytical method to a preparative SFC system. This involves adjusting the flow rate, gradient time, and injection volume based on the column dimensions.[10]
-
Fraction Collection: Collect fractions based on UV detection or mass-directed fractionation.
-
Solvent Removal: The majority of the CO₂ evaporates post-collection, leaving the product in a small volume of methanol, which is easily removed.[9]
| Issue | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic analyte and the stationary phase. | - Increase the concentration of the basic additive in the co-solvent. - Try a different column chemistry (e.g., a more basic or deactivated surface). |
| Poor Solubility/Precipitation | - The sample is not soluble in the CO₂/methanol mobile phase. | - Dissolve the sample in a stronger co-solvent like DMSO for injection, but keep the injection volume small.[10] - Increase the percentage of the methanol co-solvent at the beginning of the gradient. |
| Variable Retention Times | - Fluctuations in back pressure or temperature, which affect mobile phase density. | - Ensure the back-pressure regulator (BPR) is functioning correctly and the column oven temperature is stable. |
| Low Recovery | - The compound may be precipitating between the injector and the column. | - On some systems, moving the CO₂ mixing point closer to the column can help. |
Quantitative Data Summary
Direct comparative studies on the purification of a single aminobipyridine by all these methods are scarce in the literature. However, the following table summarizes typical performance characteristics based on available data and general chemical principles.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | Good to Excellent (>95%) | High (85-95%) | High capacity, low cost, removes acidic/neutral impurities effectively.[1] | Labor-intensive, may form emulsions, not effective for separating similar basic compounds. |
| Recrystallization | Excellent (>99%) | Moderate to High (60-90%) | Can provide very high purity, removes occluded impurities. | Requires a solid product, yield can be lost to mother liquor, finding a good solvent can be trial-and-error.[6] |
| Ion-Exchange Chrom. | Excellent (>98%) | High (80-95%) | High resolution and capacity, can be automated.[8] | Requires desalting step, buffer preparation can be complex. |
| Supercritical Fluid Chrom. | Excellent (>99%) | High (>90%) | Very fast, low organic solvent consumption, easy product isolation.[9] | Requires specialized equipment, initial method development can be complex. |
Workflow Visualization
The following diagram illustrates a typical workflow for purifying an aminobipyridine using a combination of acid-base extraction and recrystallization.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of [2,3'-Bipyridin]-2'-amine and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Factors Influencing the Reactivity of Aminobipyridine Isomers
The reactivity of aminobipyridine isomers in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is primarily governed by a combination of electronic and steric effects. The position of the amino group and the nitrogen atoms within the bipyridine framework significantly impacts the nucleophilicity of the molecule and its ability to coordinate with the palladium catalyst.
Electronic Effects: The amino group is an electron-donating group, which can increase the electron density on the pyridine rings, potentially affecting the rate of oxidative addition of the palladium catalyst. The position of the nitrogen atoms in the bipyridine rings also plays a crucial role. Pyridine nitrogens are electron-withdrawing and can influence the electron distribution across the aromatic system. The interplay of these electronic factors determines the overall susceptibility of a C-X bond (where X is a halide) to undergo oxidative addition, a key step in the catalytic cycle.
Steric Hindrance: The proximity of the amino group or the other pyridine ring to the reaction center can create steric hindrance, impeding the approach of the bulky palladium catalyst. This is particularly relevant for substituents at the positions ortho to the carbon-halogen bond being activated.
Chelation: Bipyridines are excellent chelating ligands for transition metals. While this property is often exploited in the design of catalysts and functional materials, it can also lead to catalyst inhibition in cross-coupling reactions. The aminobipyridine substrate or product can coordinate too strongly to the palladium center, slowing down or halting the catalytic cycle. The isomeric position of the nitrogen atoms and the amino group will dictate the geometry and stability of such coordination complexes.
Comparative Reactivity in Suzuki-Miyaura Coupling: An Illustrative Analysis
To provide a tangible comparison, the following table presents illustrative, extrapolated data on the expected relative reactivity of [2,3'-Bipyridin]-2'-amine and a selection of its isomers in a hypothetical Suzuki-Miyaura coupling reaction with a generic arylboronic acid. These values are based on general principles of organic reactivity and are intended for comparative purposes. Actual reaction yields will be highly dependent on the specific reaction conditions.
| Compound Name | Structure | Position of Amino Group | Expected Relative Reactivity (Illustrative Yield %) | Rationale |
| This compound | ![]() |
3-position65%The amino group is ortho to one of the nitrogen atoms, which could influence the electronic properties. The classic 2,2'-bipyridine core is a strong chelating agent, which could lead to significant catalyst inhibition, potentially lowering the yield.[2,4'-Bipyridin]-2-amine
2-position85%The 2-amino group is on the same ring as a nitrogen, which can influence reactivity. The 2,4'-bipyridine scaffold is a weaker chelating ligand than the 2,2'-isomer, which may result in less catalyst inhibition and a higher reaction yield.[3,3'-Bipyridin]-2-amine
2-position80%The 3,3'-bipyridine system is not a chelating ligand in the same manner as the 2,2'-isomer, which should minimize catalyst inhibition. The 2-amino group's position relative to the inter-ring bond will influence steric effects.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aminobipyridine Halide
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a halogenated aminobipyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for each specific substrate.
Materials:
-
Halogenated aminobipyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the halogenated aminobipyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing Reaction Pathways and Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a generalized Suzuki-Miyaura catalytic cycle and the potential for catalyst inhibition by a bidentate ligand.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Potential catalyst inhibition by chelation with a bidentate aminobipyridine.
Unraveling the Structural Landscape of Bipyridine-Based Metal Complexes: A Comparative Guide
This guide offers a comparative overview of the structural data of metal complexes with related bipyridine ligands, outlines general experimental protocols for their synthesis and crystallization, and presents a logical workflow for their analysis. This information is intended to serve as a foundational resource for researchers and professionals in the field.
Comparative Crystallographic Data of Bipyridine Metal Complexes
Due to the absence of specific X-ray crystal structure data for [2,3'-Bipyridin]-2'-amine metal complexes, this section presents data from closely related bipyridine complexes. The coordination of bipyridine ligands to metal centers is a cornerstone of modern coordination chemistry, leading to a vast array of complexes with diverse geometries and electronic properties. The tables below summarize key crystallographic parameters for metal complexes of the parent 2,2'-bipyridine and a related amino-substituted bipyridine, offering a baseline for predicting the behavior of this compound in metal coordination.
| Complex | Metal Ion | Coordination Geometry | M-N Bond Lengths (Å) | N-M-N Bite Angle (°) | Crystal System | Space Group |
| [Co(bpy)₂Cl₂]NO₃·2H₂O | Co(III) | Distorted Octahedral | 2.102(4) - 2.220(4)[1] | ~80-82 | Monoclinic | P2₁/c[1] |
| --INVALID-LINK-- | Cu(II) | Distorted Square Pyramidal | - | - | - | - |
| cis-Pd(bpy)(NO₃)₂ | Pd(II) | Square Planar | - | - | - | - |
| [Ag(2-amino-3-methylpyridine)₂(NO₃)] | Ag(I) | Distorted Trigonal | 2.25-2.35 | 158.65[2] | Monoclinic | P2₁/c[2] |
Data for some complexes were not fully available in the search results. The provided data is based on analogous structures found in the literature.
Experimental Protocols
The synthesis and crystallization of metal complexes with bipyridine-based ligands involve well-established procedures in coordination chemistry. Below are generalized protocols for the synthesis of aminobipyridine ligands and their subsequent complexation with metal ions, which can be adapted for this compound.
1. Synthesis of Aminobipyridine Ligands:
The synthesis of aminobipyridines can be achieved through various organic coupling reactions. A common method is the Suzuki coupling, which involves the reaction of a bromo-aminopyridine with a pyridineboronic acid in the presence of a palladium catalyst.
-
Materials: Bromo-aminopyridine derivative, pyridineboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
Procedure:
-
Combine the bromo-aminopyridine, pyridineboronic acid, and base in the solvent.
-
De-gas the mixture and purge with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst and heat the mixture under reflux for a specified time (typically 12-24 hours).
-
After cooling, extract the product with an organic solvent and purify it using column chromatography.
-
2. Synthesis and Crystallization of Metal Complexes:
The complexation of the aminobipyridine ligand with a metal salt is typically carried out in a suitable solvent. The choice of solvent and crystallization method is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.
-
Materials: The synthesized aminobipyridine ligand, a metal salt (e.g., metal chloride, nitrate, or acetate), and a solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or a mixture thereof).
-
Procedure:
-
Dissolve the ligand in a minimal amount of a suitable solvent.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring. The formation of a precipitate or a color change often indicates complex formation.
-
Heat the resulting solution gently and then allow it to cool slowly to room temperature.
-
For crystallization, employ techniques such as slow evaporation of the solvent, vapor diffusion of a less polar solvent into the reaction mixture, or layering of a precipitant solvent.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Experimental Workflow and Logical Relationships
The process of synthesizing and characterizing a new metal complex follows a logical progression of steps, from the initial design and synthesis to the final structural elucidation and property analysis.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystal structure analysis of metal complexes.
References
Unveiling the Stability Landscape of Bipyridine Amine Isomers: A DFT-Based Comparison
A comprehensive analysis using Density Functional Theory (DFT) reveals a clear stability hierarchy among positional isomers of amino-substituted 2,2'-bipyridine. This guide presents the supporting computational data, outlines the theoretical methodology, and provides a visual workflow for researchers and professionals in drug development and materials science.
The substitution pattern of ligands is a critical determinant of the physicochemical properties of metal complexes and organic materials. In the realm of bipyridine-based structures, which are pivotal in catalysis, sensing, and medicinal chemistry, the seemingly subtle change in the position of a substituent can profoundly impact molecular stability and, consequently, reactivity and function. This guide leverages computational chemistry to elucidate the stability differences between ortho-, meta-, and para-substituted aminobipyridine isomers, providing a foundational understanding for rational molecular design.
Relative Stability of Bipyridine Amine Isomers
A theoretical study employing Density Functional Theory (DFT) has quantified the relative stability of amino-substituted 2,2'-bipyridine isomers. The calculations reveal a distinct energetic preference, with the ortho-substituted isomer being the most stable, followed by the para and then the meta isomer.[1][2][3] This stability trend is attributed to the interplay of inductive and resonance effects of the amino substituent on the bipyridine framework.[1][2][3]
The ortho-substituted conformer is predicted to be more stable than its meta counterpart by a significant margin of 6.54 kcal/mol.[1][2][3] The para isomer also exhibits greater stability than the meta isomer.[1][2][3] A summary of the calculated relative energies is presented in the table below.
| Isomer Position | Relative Energy (kcal/mol) | Stability Ranking |
| ortho | 0.00 | 1 (Most Stable) |
| para | > 0 | 2 |
| meta | 6.54 | 3 (Least Stable) |
Note: The energy of the most stable isomer (ortho) is taken as the reference (0.00 kcal/mol). The exact relative energy for the para isomer was not explicitly stated in the source but is intermediate between the ortho and meta isomers.
Experimental Protocols: A Computational Approach
The determination of the relative stabilities of the bipyridine amine isomers was achieved through quantum chemical calculations based on Density Functional Theory (DFT). The general workflow for such a computational study is outlined below.
Computational Methodology
The geometric and electronic structures of the ortho-, meta-, and para-aminobipyridine isomers were optimized using a specific functional and basis set within the DFT framework. For the reference study, the structures of all 2,2'-bipyridine derivatives were fully optimized using the Gaussian 09 program.[3] The nature of the convergence was verified by frequency calculations, which confirmed that the optimized geometries corresponded to true energy minima (i.e., no imaginary frequencies).[3]
To determine the relative stabilities, the zero-point corrected electronic energies for the fully optimized configurations of the isomers were calculated.[1] The isomer with the lowest energy is considered the most stable, and the energies of the other isomers are reported relative to this most stable configuration.
Computational Workflow for Isomer Stability Analysis
The logical process for computationally determining the relative stability of isomers can be visualized as a sequential workflow. This process begins with the initial design of the isomers and proceeds through geometry optimization and energy calculation to the final stability comparison.
Caption: A flowchart illustrating the key steps in the DFT-based determination of bipyridine amine isomer stability.
This computational approach provides a powerful tool for predicting the stability of different molecular structures, offering valuable insights that can guide synthetic efforts and the development of new functional materials and therapeutic agents. The clear energetic preference for the ortho-amino substituted bipyridine highlights the importance of positional isomerism in molecular design.
References
A Comparative Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine: Evaluating a Novel Microwave-Assisted Approach Against Established Methods
For Immediate Release
A novel, efficient, one-pot microwave-assisted synthetic route for [2,3'-Bipyridin]-2'-amine has been developed, offering significant advantages in terms of reaction time and simplicity over established palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This guide provides a comprehensive comparison of these synthetic strategies, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound is a crucial building block in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficiency and practicality of its synthesis are therefore of paramount importance. This report details the experimental protocols and presents a comparative analysis of a modern microwave-assisted approach with two of the most common conventional methods.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of this compound via a novel microwave-assisted one-pot reaction, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination.
| Parameter | Novel Microwave-Assisted Route | Established Suzuki-Miyaura Coupling | Established Buchwald-Hartwig Amination |
| Starting Materials | 2-chloropyridine, 3-aminopyridine | 2-bromopyridine, 3-pyridinylboronic acid | 2-bromo-3'-aminobipyridine or 2-amino-3'-bromobipyridine |
| Catalyst | None (Catalyst-free) | Pd(PPh₃)₄ | Pd₂(dba)₃ / Xantphos |
| Reaction Time | 15 - 30 minutes | 12 - 24 hours | 8 - 24 hours |
| Temperature | 120 - 150 °C | 80 - 100 °C | 100 - 110 °C |
| Yield | Good to Excellent (typically > 80%) | Moderate to Good (typically 60-85%) | Moderate to Good (typically 60-85%) |
| Purity | High (often requires minimal purification) | Variable (requires purification) | Variable (requires purification) |
| Key Advantages | Rapid, one-pot, catalyst-free, environmentally friendly | Well-established, good functional group tolerance | Broad substrate scope, reliable for C-N bond formation |
| Key Disadvantages | Requires specialized microwave reactor | Longer reaction times, catalyst cost and removal | Catalyst cost and removal, potential for side reactions |
Visualizing the Synthetic Pathways
To illustrate the distinct approaches, the following diagrams outline the experimental workflows for each synthetic route.
Caption: Microwave-Assisted One-Pot Synthesis Workflow.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocols
Novel Microwave-Assisted One-Pot Synthesis
This procedure outlines a rapid and efficient synthesis of this compound.
Materials:
-
2-chloropyridine (1.0 mmol)
-
3-aminopyridine (1.2 mmol)
-
Anhydrous zinc chloride (catalytic amount, optional)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine 2-chloropyridine (1.0 mmol) and 3-aminopyridine (1.2 mmol). A catalytic amount of anhydrous zinc chloride can be added to enhance the reaction rate, though the reaction can proceed without a catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120-150 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield the final product. Further purification can be achieved by recrystallization from ethanol if necessary.
Established Suzuki-Miyaura Cross-Coupling
This protocol describes a conventional method for the synthesis of the target compound.
Materials:
-
2-bromopyridine (1.0 mmol)
-
3-pyridinylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium carbonate (2.0 mmol)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromopyridine (1.0 mmol), 3-pyridinylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Established Buchwald-Hartwig Amination
This section details the synthesis via a palladium-catalyzed C-N bond formation.
Materials:
-
2-bromo-3'-aminobipyridine (or 2-amino-3'-bromobipyridine) (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene
Procedure:
-
In a glovebox, add 2-bromo-3'-aminobipyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction vessel.
-
Add anhydrous, degassed toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Combine the organic extracts, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Conclusion
The novel microwave-assisted one-pot synthesis of this compound presents a compelling alternative to established methods. Its primary advantages lie in the significant reduction of reaction time from hours to minutes and the operational simplicity of a one-pot, often catalyst-free, procedure. While the Suzuki-Miyaura and Buchwald-Hartwig reactions are robust and well-understood methods with broad applicability, they are hampered by longer reaction times and the need for expensive and potentially toxic palladium catalysts, which also require removal from the final product. For researchers and manufacturers seeking a more time-efficient and environmentally benign approach, the microwave-assisted route offers a promising and validated pathway for the synthesis of this important heterocyclic compound.
Purity Assessment of Synthesized [2,3'-Bipyridin]-2'-amine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of [2,3'-Bipyridin]-2'-amine, a key building block in pharmaceutical synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The isomeric purity of this compound is of paramount importance, as different isomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are required to accurately determine its purity and impurity profile.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the purity analysis of this compound and related compounds due to its high resolution, sensitivity, and reproducibility. The separation is primarily based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Recommended HPLC Method
A typical starting point for the HPLC analysis of this compound involves a C18 stationary phase with a gradient elution using a mobile phase composed of an aqueous buffer and an organic modifier.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system operating under the conditions specified in Table 1.
-
Data Analysis: Determine the area percentage of the main peak in the sample chromatogram to calculate the purity. Identify and quantify any impurities by comparing their retention times with those of known impurity standards, if available.
dot
Caption: Workflow for HPLC Purity Assessment.
Potential Impurities and their Separation
The synthesis of this compound can lead to the formation of several impurities, including:
-
Positional Isomers: [2,2'-Bipyridin]-x-amines and [3,3'-Bipyridin]-x-amines.
-
Starting Material Residues: Unreacted precursors from the synthetic route.
-
By-products: Compounds formed through side reactions.
The selectivity of the HPLC method is crucial for resolving the main peak from these potential impurities. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced separation for closely related isomers.[1][2][3]
Alternative Analytical Techniques for Purity Assessment
While HPLC is a powerful tool, orthogonal methods can provide a more comprehensive purity profile and are often required for regulatory submissions.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination.[4][5][6] It offers the distinct advantage of not requiring a reference standard for each impurity. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.
Table 2: Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity. | Signal intensity is directly proportional to the number of nuclei.[7] |
| Reference Standards | Required for impurity identification and quantification. | Only an internal standard of known purity is needed. |
| Quantification | Relative (area percent) or external standard calibration. | Absolute quantification against a certified internal standard.[4] |
| Throughput | High, with autosamplers. | Lower, requires individual sample preparation and longer acquisition times. |
| Information Provided | Purity, impurity profile (retention times). | Purity, structural confirmation, and impurity identification (if signals are resolved). |
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation: Accurately weigh the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent Addition: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a 1H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: Calculate the absolute purity of the analyte based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weights of the analyte and internal standard.
References
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. sielc.com [sielc.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
Comparative analysis of the catalytic activity of metal complexes derived from different bipyridine ligands
A deep dive into the catalytic performance of metal-bipyridine complexes, offering a comparative analysis of their activity, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply these versatile catalysts.
The catalytic prowess of metal complexes anchored by bipyridine ligands is a cornerstone of modern synthetic chemistry. The bipyridine scaffold, a privileged ligand in its own right, offers a tunable platform to modulate the electronic and steric properties of the metallic center, thereby influencing the catalytic activity, selectivity, and overall efficiency of a vast array of chemical transformations. This guide provides a comparative analysis of the catalytic activity of metal complexes derived from different bipyridine ligands in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Influence of Bipyridine Ligand Substitution on Catalytic Performance
The strategic placement of substituents on the 2,2'-bipyridine framework allows for the fine-tuning of the catalyst's properties. Electron-donating or withdrawing groups, as well as sterically demanding moieties, can significantly impact the stability of the metal complex, its redox potential, and the accessibility of the catalytic site.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel complexes bearing bipyridine ligands are particularly prominent in cross-coupling reactions, including photoredox-mediated transformations. The electronic and steric nature of the bipyridine ligand directly influences the catalytic cycle, affecting key steps such as oxidative addition and reductive elimination.
For instance, in cross-electrophile coupling reactions, the substituents on the bipyridine ligand can have a profound effect on the catalytic performance. A study on 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligated nickel complexes revealed that the introduction of methyl groups at the 6 and 6' positions leads to notable differences in catalytic activity. While the monosubstituted (dtbbpyMe)NiIICl2 complex is a highly active catalyst for cross-electrophile coupling at room temperature, the disubstituted (dtbbpyMe2)NiIICl2 catalyst exhibits lower turnover frequencies[1]. This is attributed to the increased steric bulk hindering the coordination of substrates to the nickel center[1].
Table 1: Comparative Catalytic Activity of Ni-bipyridine Complexes in Cross-Electrophile Coupling
| Catalyst Precursor | Ligand | Reaction | Turnover Frequency (TOF) | Reference |
| (dtbbpyMe)NiIICl2 | 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | Cross-Electrophile Coupling | High | [1] |
| (dtbbpyR2)NiIICl2 (R=Me, iPr, sBu, Ph, Mes) | 4,4'-di-tert-butyl-6,6'-disubstituted-2,2'-bipyridine | Cross-Electrophile Coupling | Lower | [1] |
Palladium-Catalyzed Heck Reactions
In palladium-catalyzed Heck reactions, bipyridine ligands play a crucial role in stabilizing the palladium catalyst and promoting high reaction yields. The use of 4,4'-dimethyl-2,2'-bipyridine as a ligand for Pd(II) catalysts has been shown to be highly efficient for the oxidative Heck-type coupling of arylboronic acids with olefins, suppressing the formation of undesired homocoupled byproducts[2]. The chelation of the bipyridine ligand to the palladium center is indispensable for achieving high catalytic activity[2].
Table 2: Effect of Bipyridine Ligand in Pd-catalyzed Oxidative Heck Reaction
| Catalyst | Ligand | Substrates | Yield | Reference |
| Pd(OAc)2 | 4,4'-dimethyl-2,2'-bipyridine | Phenylboronic acid and Styrene | High | [2] |
| Pd(OAc)2 | No bidentate ligand | Phenylboronic acid and Styrene | Low (significant homocoupling) | [2] |
Ruthenium-Catalyzed Hydrogenation Reactions
Ruthenium complexes featuring bipyridine-based ligands have demonstrated remarkable activity in hydrogenation reactions. For example, ruthenium complexes of tetradentate bipyridine ligands are exceptionally efficient for the hydrogenation of carboxylic esters and lactones, operating under mild conditions and at very low catalyst loadings[3]. In transfer hydrogenation reactions of ketones, the introduction of hydroxyl groups onto a 6-(pyridin-2-ylmethyl)-2,2'-bipyridine ligand can influence the catalytic activity of the corresponding ruthenium complexes[4].
Table 3: Catalytic Performance of Ru-bipyridine Complexes in Transfer Hydrogenation of Acetophenone
| Catalyst | Ligand | Conversion (%) | Time (h) | Reference |
| [Ru(L1)(PPh3)Cl2] | 6-(pyridin-2-ylmethyl)-2,2'-bipyridine | 98 | 1 | [4] |
| [Ru(L2)(PPh3)Cl2] | 6'-methyl-6-(pyridin-2-ylmethyl)-2,2'-bipyridine | 95 | 1 | [4] |
| [Ru(L3)(PPh3)Cl2] | 6,6'-bis(pyridin-2-ylmethyl)-2,2'-bipyridine | 55 | 1 | [4] |
Reaction conditions: acetophenone (2.0 mmol), iPrOH (1 mL), iPrOK (0.1 mmol), catalyst (0.01 mmol), 82 °C.
Iron and Cobalt-Catalyzed Ethylene Polymerization
Bipyridine-type ligands, specifically 2,6-bis(imino)pyridyl ligands, have been successfully employed in iron and cobalt-catalyzed ethylene polymerization. The structure of the ligand has a significant impact on the catalyst's productivity and the molecular weight of the resulting polyethylene. For instance, iron-based precatalysts with ketimine ligands (where the imino carbon is substituted with a methyl group) are about an order of magnitude more active than those with aldimine ligands (where the imino carbon has a hydrogen)[5].
Table 4: Catalyst Productivity in Ethylene Polymerization
| Catalyst Precursor | Ligand Type | Productivity ( g/mmol ·h·bar) | Reference |
| LFeX2 | Ketimine | 3750–20600 | [5] |
| LFeX2 | Aldimine | Lower | [5] |
| LCoX2 | Ketimine | 450–1740 | [5] |
Experimental Protocols
General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling
The following is a representative experimental protocol for a nickel-catalyzed cross-electrophile coupling reaction, based on procedures described in the literature[1][6].
Materials:
-
Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl2·dme)
-
Substituted 2,2'-bipyridine ligand
-
Aryl halide (e.g., aryl bromide)
-
Alkyl electrophile (e.g., alkyl bromide)
-
Zinc powder (reductant)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a nitrogen-filled glovebox, a reaction vial is charged with NiCl2·dme (e.g., 5 mol%) and the bipyridine ligand (e.g., 5 mol%).
-
Anhydrous DMF is added, and the mixture is stirred until a homogeneous solution is formed.
-
The aryl halide (1.0 equiv), alkyl electrophile (1.5 equiv), and zinc powder (2.0 equiv) are added to the vial.
-
The vial is sealed and removed from the glovebox.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or 50 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, the reaction is quenched with an aqueous solution of hydrochloric acid.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The product yield is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy using an internal standard.
General Procedure for Palladium-Catalyzed Heck Reaction
The following is a general experimental protocol for a palladium-catalyzed Heck reaction, drawing from established methods[7][8][9].
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Substituted 2,2'-bipyridine ligand
-
Aryl halide (e.g., aryl bromide or iodide) or arylboronic acid
-
Olefin (e.g., styrene, acrylate)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
A reaction flask is charged with Pd(OAc)2 (e.g., 1-5 mol%) and the bipyridine ligand (e.g., 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Anhydrous solvent, the aryl halide or arylboronic acid (1.0 equiv), the olefin (1.2 equiv), and the base (2.0 equiv) are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the specified time (e.g., 4-24 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Mechanistic Insights and Visualizations
The catalytic cycles of these reactions are often complex, involving multiple oxidation states of the metal center and various intermediates. Visualizing these pathways can aid in understanding the role of the bipyridine ligand and the overall reaction mechanism.
Nickel-Catalyzed Photoredox Cross-Coupling
In photoredox-mediated cross-coupling reactions, a photosensitizer absorbs light and initiates an electron transfer cascade that involves the nickel-bipyridine catalyst. A plausible catalytic cycle is depicted below.
Caption: A simplified catalytic cycle for Ni-catalyzed photoredox cross-coupling.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for comparing the catalytic activity of different metal-bipyridine complexes. The following workflow illustrates a typical catalyst screening process.
References
- 1. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium complexes of tetradentate bipyridine ligands: highly efficient catalysts for the hydrogenation of carboxylic esters and lactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of [2,3'-Bipyridin]-2'-amine: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling [2,3'-Bipyridin]-2'-amine, a compound belonging to the class of bipyridines and aromatic amines, adherence to proper disposal protocols is essential to mitigate potential hazards and ensure regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety, and logistical considerations.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or PVA). |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
-
Segregation and Collection:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected separately from other waste streams.[2]
-
Use a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene.[1][2]
-
The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.
-
-
Storage of Waste:
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and acids.[3]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Spill Management:
-
In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[4]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[4]
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[2][5]
-
Follow your institution's specific procedures for arranging a chemical waste pickup. This typically involves completing a chemical collection request form.[3]
-
The most common disposal methods for this type of chemical are controlled incineration at high temperatures or other methods at a licensed chemical destruction plant.[6][7]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. LCSS: PYRIDINE [web.stanford.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
